2-Piperidinonicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZJJMDTAFCBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383310 | |
| Record name | 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78253-61-9 | |
| Record name | 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Piperidinonicotinic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Piperidinonicotinic Acid and its Isomer, Pipecolic Acid
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of compounds related to the term "this compound." It is important to note that this name is ambiguous and can be interpreted as two distinct chemical structures: 2-(piperidin-1-yl)nicotinic acid and piperidine-2-carboxylic acid (commonly known as pipecolic acid). This guide will address both compounds in separate sections to provide a thorough resource for researchers, scientists, and drug development professionals.
Part 1: 2-(Piperidin-1-yl)nicotinic Acid
2-(Piperidin-1-yl)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid) where a piperidine ring is attached to the 2-position of the pyridine ring.
Synthesis
The synthesis of 2-(piperidin-1-yl)nicotinic acid can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2-chloronicotinic acid with piperidine. In this reaction, the piperidine acts as a nucleophile, displacing the chlorine atom on the pyridine ring. This reaction is analogous to the synthesis of other 2-amino-nicotinic acid derivatives[1]. The starting material, 2-chloronicotinic acid, can be synthesized from nicotinic acid by oxidation to its N-oxide, followed by chlorination[2][3].
Experimental Protocols
Synthesis of 2-(Piperidin-1-yl)nicotinic acid from 2-Chloronicotinic Acid
-
Materials:
-
2-Chloronicotinic acid
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.
-
Add piperidine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.
-
Alternatively, the product can be extracted from the acidified aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product.
-
Characterization
Table 1: Chemical Identifiers and Expected Characterization Data for 2-(Piperidin-1-yl)nicotinic Acid
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Expected to be a solid at room temperature |
| ¹H NMR | Expected signals for the pyridine ring protons, the piperidine ring protons, and a carboxylic acid proton. |
| ¹³C NMR | Expected signals for the carbons of the pyridine and piperidine rings, and a carboxyl carbon. |
| FTIR (cm⁻¹) | Expected characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-N, and aromatic C-H stretching. |
| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to [M+H]⁺ at approximately 207.11. |
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of 2-(piperidin-1-yl)nicotinic acid.
Biological Activity and Signaling Pathways
While specific signaling pathways involving 2-(piperidin-1-yl)nicotinic acid are not well-documented, derivatives of nicotinic acid are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties[4][5]. Piperidine-containing compounds are also of significant interest in medicinal chemistry due to their diverse pharmacological activities[6]. Further research is needed to elucidate the specific biological roles and mechanisms of action of 2-(piperidin-1-yl)nicotinic acid.
Part 2: Piperidine-2-carboxylic Acid (Pipecolic Acid)
Pipecolic acid is a non-proteinogenic amino acid that is a cyclic analog of lysine. It exists as two enantiomers, L-pipecolic acid and D-pipecolic acid, with the L-isomer being the most common in biological systems.
Synthesis
Pipecolic acid can be synthesized through various methods, including both biosynthetic and chemical routes.
-
Biosynthesis: In biological systems, L-pipecolic acid is primarily synthesized from L-lysine through a cyclodeamination reaction catalyzed by the enzyme lysine cyclodeaminase[7].
-
Chemical Synthesis: Several chemical synthesis strategies have been developed. One common approach involves the resolution of racemic DL-pipecolic acid using chiral resolving agents like tartaric acid[8]. Another method starts from 2-picolinic acid, which is hydrogenated to racemic pipecolic acid and then resolved[9]. Enantioselective syntheses have also been reported, often starting from chiral precursors[10][11].
Experimental Protocols
Resolution of DL-Pipecolic Acid using L-Tartaric Acid[8]
-
Materials:
-
DL-Pipecolic acid
-
L-Tartaric acid
-
95% Ethanol
-
Water
-
-
Procedure:
-
In a suitable flask, prepare a solution of 95% ethanol and water (e.g., 3000 mL ethanol to 200 mL water).
-
Heat the solvent mixture to approximately 80 °C.
-
Add DL-pipecolic acid (e.g., 200 g) followed by L-tartaric acid (e.g., 244 g) to the hot solvent.
-
Stir the mixture at 80 °C for about an hour until a clear solution is obtained.
-
Allow the solution to cool and stand at room temperature (around 25 °C) for 48 hours to allow for the precipitation of the L-pipecolic acid-L-tartrate salt.
-
Filter the solid precipitate. The filtrate contains the D-pipecolic acid.
-
The L-pipecolic acid can be liberated from its tartrate salt by treatment with a suitable base and subsequent purification.
-
Characterization
Pipecolic acid is a well-characterized compound. Its physical and spectroscopic data are readily available.
Table 2: Chemical and Physical Properties of Pipecolic Acid
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 272 °C (decomposes) |
Table 3: Spectroscopic Data for DL-Pipecolic Acid[12]
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR (in D₂O) | 3.57 (H-2), 3.20 (H-6eq), 2.21 (H-6ax), 1.73-1.76 (H-3, H-4, H-5) |
| ¹³C NMR (in D₂O) | 177.37 (C=O), 61.70 (C-2), 46.37 (C-6), 29.22 (C-4), 24.52 (C-3), 24.26 (C-5) |
Table 4: FTIR Data for Pipecolic Acid
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | O-H and N-H stretching (broad) |
| ~2940, 2860 | C-H stretching |
| ~1630 | C=O stretching (asymmetric) |
| ~1400 | C=O stretching (symmetric) |
Synthesis Workflow
Caption: A general workflow for the chemical synthesis of pipecolic acid.
Biological Activity and Signaling Pathways
Pipecolic acid, particularly the L-isomer, is a crucial signaling molecule in plant immunity, specifically in a process called Systemic Acquired Resistance (SAR)[13][14][15]. SAR is an inducible defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant.
The pipecolic acid signaling pathway in plants is complex and interconnected with other defense signaling pathways, primarily involving salicylic acid (SA)[13]. Upon pathogen infection, pipecolic acid levels increase in both local and systemic tissues[14]. It functions upstream of several key signaling components, including nitric oxide (NO) and reactive oxygen species (ROS)[16]. This pathway ultimately leads to the activation of defense genes and the establishment of SAR. In mammals, pipecolic acid is a metabolite of lysine and has been recognized as a weak inhibitory neurotransmitter and a GABA agonist[14].
Caption: Simplified signaling pathway of pipecolic acid in plant SAR.[13][16]
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a pipecolic acid biosynthesis pathway required for systemic acquired resistance - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 8. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 9. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. bmse000237 DL-Pipecolic Acid at BMRB [bmrb.io]
- 13. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pipecolic acid confers systemic immunity by regulating free radicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Piperidinonicotinic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Structure
2-Piperidinonicotinic acid, also known as 2-(Piperidin-1-yl)pyridine-3-carboxylic acid, is a heterocyclic compound with the chemical formula C₁₁H₁₄N₂O₂.[1][2] It possesses a molecular weight of 206.24 g/mol .[2] The structure features a nicotinic acid core where the hydrogen at the 2-position is substituted with a piperidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78253-61-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Melting Point | 102-104 °C | [1] |
| IUPAC Name | 2-(piperidin-1-yl)pyridine-3-carboxylic acid | [2] |
| Synonyms | This compound, 2-(Piperidin-1-yl)nicotinic acid, 1-(3-Carboxypyridin-2-yl)piperidine | [1] |
Synthesis
A likely synthetic pathway to this compound involves a nucleophilic aromatic substitution reaction. This approach would utilize a 2-halonicotinic acid derivative, such as 2-chloronicotinic acid, as the starting material, which is commercially available. The halogen at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.
The synthesis can be envisioned in a two-step process if starting from the acid, or a single step if starting from the corresponding ester. The general workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on analogous syntheses of similar compounds.
Step 1: Esterification of 2-Chloronicotinic Acid (Optional, but recommended for improved solubility and reactivity)
-
To a solution of 2-chloronicotinic acid in a suitable alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid) or a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 2-chloronicotinate ester.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the 2-chloronicotinate ester in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add an excess of piperidine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-piperidinonicotinate ester.
Step 3: Hydrolysis
-
Dissolve the crude 2-piperidinonicotinate ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the pyridine ring (3H, likely in the range of δ 7.0-8.5 ppm). - Protons on the piperidine ring adjacent to the nitrogen (4H, likely in the range of δ 3.0-3.5 ppm). - Other protons of the piperidine ring (6H, likely in the range of δ 1.5-2.0 ppm). - A broad singlet for the carboxylic acid proton (1H, likely > δ 10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (likely in the range of δ 165-175 ppm). - Aromatic carbons of the pyridine ring (5 carbons, likely in the range of δ 120-160 ppm). - Carbons of the piperidine ring (5 carbons, likely in the range of δ 20-55 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹). - C-N stretching vibrations (approx. 1250-1350 cm⁻¹). - Aromatic C=C and C=N stretching vibrations (approx. 1400-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (206.24 g/mol ). - Fragmentation patterns corresponding to the loss of the carboxyl group, and cleavage of the piperidine ring. |
Potential Biological Activity and Applications
The biological profile of this compound has not been extensively reported. However, the presence of both the nicotinic acid and piperidine scaffolds suggests several potential areas for investigation.
-
Nicotinic Acid Derivatives: Nicotinic acid (Vitamin B3) and its derivatives are known to have various biological activities, including lipid-lowering effects and acting as ligands for nicotinic acid receptors. Some derivatives have shown antimicrobial and anti-inflammatory properties.
-
Piperidine Derivatives: The piperidine ring is a common motif in many pharmaceuticals and natural products, exhibiting a wide range of biological activities, including CNS, cardiovascular, and antimicrobial effects.
Given these precedents, this compound could be a valuable starting point for the development of novel compounds with potential therapeutic applications. A logical workflow for investigating its potential is outlined below.
Caption: Hypothetical drug discovery workflow for this compound.
Conclusion
This compound is a readily accessible compound with a chemical structure that holds promise for applications in drug discovery and materials science. This guide has provided a summary of its known chemical properties and a detailed, plausible protocol for its synthesis. While a full experimental characterization is pending, the predicted spectroscopic data offers a baseline for future analytical work. The exploration of the biological activities of this molecule and its derivatives represents a fertile ground for future research endeavors.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-Piperidinonicotinic Acid
Disclaimer: As of the latest literature review, publicly available, experimentally-derived ¹H and ¹³C NMR data for 2-Piperidinonicotinic acid could not be located. The following guide is a predictive analysis based on established nuclear magnetic resonance (NMR) principles and spectral data of analogous chemical structures, namely piperidine and nicotinic acid derivatives. This document is intended to serve as a reference for researchers, scientists, and drug development professionals in anticipating the spectral characteristics of this compound.
Predicted NMR Data Presentation
The chemical structure of this compound, with atom numbering for NMR assignment purposes, is shown below:
(Note: This is a simplified 2D representation. The piperidine ring exists in a chair conformation.)
Based on the analysis of its constituent functional groups—a piperidine ring attached at the 2-position of a nicotinic acid core—the following ¹H and ¹³C NMR chemical shifts are predicted. These predictions are for a standard deuterated solvent such as DMSO-d₆, which can solubilize the compound and avoid the exchange of the carboxylic acid proton.
1.1 Predicted ¹H NMR Data
The predicted proton NMR data is summarized in Table 1. The piperidino group, being an electron-donating substituent, is expected to cause an upfield shift (shielding) of the pyridine ring protons, particularly at the ortho (C6) and para (C4) positions, relative to unsubstituted nicotinic acid.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H4 | 8.0 - 8.2 | dd | JH4-H5 ≈ 7-8, JH4-H6 ≈ 2-3 |
| H5 | 7.2 - 7.4 | dd | JH5-H4 ≈ 7-8, JH5-H6 ≈ 4-5 |
| H6 | 8.5 - 8.7 | dd | JH6-H5 ≈ 4-5, JH6-H4 ≈ 2-3 |
| H2', H6' (axial) | 2.9 - 3.2 | m | - |
| H2', H6' (equat.) | 3.3 - 3.6 | m | - |
| H3', H5' | 1.6 - 1.8 | m | - |
| H4' | 1.5 - 1.7 | m | - |
| COOH | 12.0 - 14.0 | br s | - |
dd = doublet of doublets, m = multiplet, br s = broad singlet
1.2 Predicted ¹³C NMR Data
The predicted carbon-13 NMR data is presented in Table 2. The spectrum is expected to be proton-decoupled, resulting in singlets for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 157 - 162 |
| C3 | 128 - 132 |
| C4 | 139 - 143 |
| C5 | 120 - 124 |
| C6 | 151 - 155 |
| COOH | 166 - 170 |
| C2', C6' | 48 - 53 |
| C3', C5' | 25 - 29 |
| C4' | 23 - 27 |
General Experimental Protocol for NMR Data Acquisition
The following is a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Given the polar nature of the carboxylic acid and the pyridine nitrogen, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are strong candidates. For observing the carboxylic acid proton, DMSO-d₆ is preferred.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[1]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube, ensuring the final solution height is approximately 4-5 cm.[1]
2.2 Spectrometer Setup and Data Acquisition These steps are typically performed using the spectrometer's control software.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise ratio.
2.3 ¹H NMR Spectrum Acquisition
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm, centered around 6-8 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
2.4 ¹³C NMR Spectrum Acquisition
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to simplify the spectrum to single peaks for each carbon.
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds. A longer delay may be needed for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, leading to longer experiment times.
-
2.5 Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phasing: Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Visualization of a General Workflow
Since no specific signaling pathways for this compound were identified, the following diagram illustrates a general logical workflow for the synthesis and characterization of a novel chemical entity such as this. This process is fundamental in drug discovery and materials science.
Caption: General workflow for the synthesis and structural characterization of a novel organic compound.
References
An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 2-Piperidinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry and infrared (IR) spectroscopy characteristics of 2-Piperidinonicotinic acid. Due to the limited availability of specific experimental data for this compound, this guide synthesizes predicted spectral features based on the known behavior of its constituent functional groups: a piperidine ring and a nicotinic acid moiety. This document also outlines comprehensive experimental protocols for acquiring such data and includes workflow and fragmentation diagrams to aid in structural elucidation.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from mass spectrometry and IR spectroscopy for this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value | Interpretation |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 g/mol | |
| [M+H]⁺ (ESI-MS) | m/z 207.11 | Protonated molecular ion, expected in positive ion mode Electrospray Ionization. |
| Key Fragment Ion 1 | m/z 162 | Loss of the carboxyl group (-COOH, 45 Da).[1] |
| Key Fragment Ion 2 | m/z 122 | Alpha-cleavage with loss of the piperidine ring. |
| Key Fragment Ion 3 | m/z 84 | Fragmentation of the piperidine ring.[2] |
Table 2: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3300-2500 | Carboxylic Acid O-H | Stretch | Very broad band, indicative of hydrogen bonding.[3][4][5] |
| 3000-2850 | C-H (Aliphatic) | Stretch | Medium to strong absorptions from the piperidine ring. |
| ~1710 | Carboxylic Acid C=O | Stretch | Strong, sharp absorption, potentially lowered by conjugation.[3][4][5] |
| 1600-1450 | Aromatic C=C & C=N | Stretch | Multiple medium to strong bands from the pyridine ring. |
| 1320-1210 | Carboxylic Acid C-O | Stretch | Medium intensity band.[4] |
| Below 900 | Aromatic C-H | Bend (Out-of-plane) | Bands indicative of the substitution pattern on the pyridine ring. |
Experimental Protocols
Detailed methodologies for conducting mass spectrometry and IR spectroscopy for a solid organic compound like this compound are provided below.
Mass Spectrometry Protocol (LC-MS/MS)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent system, such as a mixture of methanol and water, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the mobile phase as the diluent.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Scan Mode: Full scan from m/z 50-500 for initial analysis, followed by product ion scans of the [M+H]⁺ precursor ion.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to generate a fragmentation pattern.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualizations
The following diagrams illustrate the analytical workflow and a predicted fragmentation pathway for this compound.
Caption: Analytical workflow for this compound.
Caption: Predicted fragmentation of this compound.
References
An In-depth Technical Guide to 2-Piperidinonicotinic Acid: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Piperidinonicotinic acid, a heterocyclic compound incorporating both a piperidine and a pyridinecarboxylic acid moiety, serves as a valuable building block in medicinal and agrochemical research. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of piperidine and nicotinic acid chemistry. This technical guide consolidates the available information on its synthesis, chemical properties, and potential applications, providing a foundational resource for researchers in the field.
Historical Background and Context
The discovery of this compound is not attributed to a single researcher or a landmark publication. Instead, its development is understood as a logical progression in the exploration of nicotinic acid and piperidine derivatives. Nicotinic acid (Vitamin B3) and its derivatives have long been recognized for their significant biological activities. Similarly, the piperidine ring is a common scaffold in a vast array of pharmaceuticals and natural products. The combination of these two pharmacophores in this compound created a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability and CAS Registry Number, 78253-61-9, indicate its use in synthetic chemistry for some time, primarily as an intermediate in the creation of more complex molecules.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its application in chemical synthesis, providing insights into its solubility, stability, and reactivity.
| Property | Value | Reference |
| CAS Number | 78253-61-9 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Melting Point | 102-104 °C | [1] |
| Synonyms | 2-(Piperidin-1-yl)pyridine-3-carboxylic acid, 2-Piperidin-1-ylnicotinic acid | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in a standalone publication. However, based on established organic chemistry principles and published methods for analogous compounds, two primary synthetic routes are plausible.
Method 1: Nucleophilic Aromatic Substitution
This approach involves the reaction of a suitable 2-halonicotinic acid derivative with piperidine. A common starting material for this type of reaction is 2-chloronicotinic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Reagents: Add an excess of piperidine (typically 2-3 equivalents) to the solution. The excess piperidine acts as both the nucleophile and a base to neutralize the hydrogen chloride formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate (piperidine hydrochloride) forms, it can be removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram 1: Synthesis via Nucleophilic Aromatic Substitution
Method 2: Hydrogenation of a Pyridine Precursor
This method involves the catalytic hydrogenation of a precursor where the piperidine ring is already attached to the pyridine ring, but the pyridine ring is in a more oxidized state. A more direct, though less commonly cited approach for this specific molecule, would be the hydrogenation of 2-aminopyridine followed by reaction with a suitable five-carbon electrophile and subsequent oxidation. A more plausible route starts from 2-pyridinecarboxylic acid, which can be converted to 2-piperidinocarboxylic acid (pipecolic acid) via hydrogenation, followed by N-arylation. However, a more direct synthesis starts with the hydrogenation of 2-pyridine carboxylic acid to 2-piperidinecarboxylic acid, which is a known process.
A patent describes a general method for the preparation of piperidinecarboxylic acids by the hydrogenation of the corresponding pyridinecarboxylic acids using a palladium-carbon catalyst.
Experimental Protocol (for the analogous hydrogenation of 2-pyridinecarboxylic acid):
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), place 2-pyridinecarboxylic acid, water, and a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 3-4 atm). Heat the mixture to a specified temperature and stir for several hours.
-
Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Purification: Filter the reaction mixture to remove the palladium catalyst. The aqueous solution can be concentrated under reduced pressure, and the product can be precipitated by the addition of a suitable organic solvent like methanol. The resulting solid is then collected by filtration.
Diagram 2: Analogous Synthesis via Catalytic Hydrogenation
Applications in Research and Development
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for various applications.
-
Pharmaceutical Industry: It serves as a key intermediate in the development of new drug candidates. The unique combination of the piperidine and nicotinic acid scaffolds allows for the creation of diverse chemical libraries for screening against various biological targets. Derivatives of nicotinic acid are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.
-
Agrochemical Industry: This compound is also employed in the synthesis of novel agrochemicals. The structural motifs present in this compound can be found in molecules designed to have herbicidal or pesticidal activity.
-
Organic Chemistry Research: In an academic setting, it is used in the study of organic reactions and the development of new synthetic methodologies. Its structure and reactivity provide a useful model for exploring chemical transformations.
Conclusion
While the specific historical discovery of this compound remains elusive, its importance as a synthetic intermediate is clear. The plausible synthetic routes, based on well-established chemical reactions, provide a reliable means for its preparation. The physicochemical data and known applications underscore its value to the scientific community, particularly in the fields of medicinal and agrochemical research. This guide provides a consolidated resource for professionals seeking to utilize this compound in their research and development endeavors.
References
2-Piperidinonicotinic Acid (CAS: 78253-61-9): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Piperidinonicotinic acid, with CAS number 78253-61-9, is a heterocyclic compound incorporating both a piperidine and a pyridinecarboxylic acid moiety. This document provides a summary of the currently available technical information for this compound. It is important to note that, despite its availability as a research chemical, in-depth studies on its biological activity, mechanism of action, and detailed experimental protocols are not extensively reported in publicly accessible scientific literature. This guide, therefore, collates the existing physicochemical data and provides a general context based on its structural components.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases. Experimental values for properties such as boiling point and solubility are not consistently available, with some values being computationally predicted.
| Property | Value | Source(s) |
| CAS Number | 78253-61-9 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [5][6][7] |
| Molecular Weight | 206.24 g/mol | [2][8] |
| IUPAC Name | 2-(piperidin-1-yl)pyridine-3-carboxylic acid | [7] |
| Synonyms | This compound, 2-(Piperidin-1-yl)nicotinic acid | [7] |
| Appearance | Pale yellow solid | |
| Melting Point | 102-104 °C | |
| Boiling Point | ~392.1 °C at 760 mmHg (Predicted) | |
| Purity | Typically ≥97% | [5] |
| InChI Key | YNZJJMDTAFCBGO-UHFFFAOYSA-N | [5] |
Computed Molecular Descriptors
Computationally derived properties provide insights into the molecule's potential behavior in biological systems. These values are calculated using various predictive models.
| Descriptor | Value | Source(s) |
| XLogP3-AA | 1.7 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 2 | [7] |
| Topological Polar Surface Area | 53.4 Ų | [7] |
| Heavy Atom Count | 15 | [7] |
| Formal Charge | 0 | [7] |
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [7] |
| H319 | Causes serious eye irritation | [7] |
| H335 | May cause respiratory irritation | [7] |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Synthesis
Logical Workflow for a Potential Synthesis
Below is a conceptual workflow for a possible synthesis of this compound. This is a theoretical pathway and has not been experimentally verified from available literature.
References
- 1. parchem.com [parchem.com]
- 2. 78253-61-9 | CAS DataBase [m.chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- 4. CAS:78253-61-9, 2-哌啶-1-基烟酸-毕得医药 [bidepharm.com]
- 5. 2-Piperidin-1-ylnicotinic acid | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - 78253-61-9 (C11H14N2O2) [pubchemlite.lcsb.uni.lu]
- 7. 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | C11H14N2O2 | CID 2794673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 97 | 78253-61-9 [chemicalbook.com]
Potential Biological Activities of 2-Piperidinonicotinic Acid: A Technical Whitepaper for Drug Discovery Professionals
Disclaimer: This document provides a prospective analysis of the potential biological activities of 2-piperidinonicotinic acid based on the known pharmacology of its core chemical moieties, nicotinic acid and piperidine, and related derivatives. As of the date of this publication, there is a notable scarcity of direct experimental data for this compound in publicly available scientific literature. Therefore, the activities and mechanisms described herein are largely hypothetical and intended to guide future research and development efforts.
Introduction
This compound is a heterocyclic compound that incorporates the structural features of both nicotinic acid (a form of vitamin B3) and a piperidine ring. This unique combination suggests a potential for diverse pharmacological activities, leveraging the known biological roles of both parent structures. Nicotinic acid and its derivatives are known to exhibit a range of biological effects, including lipid-lowering, anti-inflammatory, and vasorelaxant properties.[1][2][3][4][5] The piperidine moiety is a common scaffold in many biologically active compounds and pharmaceuticals, contributing to properties such as central nervous system activity and antimicrobial effects. This whitepaper will explore the theoretical biological activities of this compound, supported by data from structurally related compounds, and propose experimental approaches for its pharmacological evaluation.
Synthesis of this compound and Related Derivatives
The synthesis of this compound and its derivatives can be approached through several synthetic routes, typically involving the modification of the pyridine ring of nicotinic acid or its precursors. One common method involves the nucleophilic substitution of a leaving group (such as a halogen) at the 2-position of the pyridine ring with piperidine. For instance, starting from 2-chloronicotinic acid, a reaction with piperidine can yield the desired this compound.
A generalized synthetic workflow for such a reaction is depicted below.
Figure 1: Generalized synthetic workflow for this compound.
Potential Biological Activities and Pharmacological Targets
Based on the structure-activity relationships of nicotinic acid and piperidine derivatives, this compound may exhibit a range of biological activities. These are explored in the following sections.
Anti-inflammatory and Analgesic Activity
Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[6][7][8] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.
Hypothesized Mechanism of Action: this compound may act as a COX inhibitor. The piperidine ring could influence the binding affinity and selectivity for COX-1 versus COX-2.
Below is a diagram illustrating the general COX pathway and the potential point of intervention for a hypothetical COX inhibitor.
Figure 2: Potential inhibition of the COX pathway by this compound.
Antimicrobial Activity
Numerous derivatives of nicotinic acid have demonstrated antimicrobial activity against a range of pathogens.[9][10][11][12] The mode of action can vary, but often involves the disruption of microbial cell wall synthesis, DNA replication, or metabolic pathways. Piperidine-containing compounds have also been noted for their antibacterial and antifungal properties.
Hypothesized Activity: this compound could possess antimicrobial properties. The lipophilicity and basicity of the piperidine moiety may facilitate its entry into microbial cells and interaction with intracellular targets.
The table below summarizes the antimicrobial activity of some nicotinic acid derivatives to provide a reference for potential efficacy.
| Compound Class | Organism | Activity (MIC) | Reference |
| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis | 1.95–15.62 µg/mL | [9] |
| Acylhydrazones of Nicotinic Acid | Staphylococcus aureus (MRSA) | 7.81 µg/mL | [9] |
| 1,3,4-Oxadiazoline derivatives | Bacillus subtilis | 7.81 µg/mL | [9] |
| 2-Pyridone-3-carboxylic acids | Staphylococcus aureus | Not specified (excellent activity) | [12] |
Vasorelaxant and Cardiovascular Effects
Nicotinic acid is a well-known vasodilator.[1][2][4] Some of its derivatives have also been shown to induce vasorelaxation, often through endothelium-dependent mechanisms involving nitric oxide (NO) and prostacyclin.
Hypothesized Mechanism of Action: this compound may exhibit vasorelaxant properties by stimulating the production of NO from endothelial cells, leading to the relaxation of vascular smooth muscle.
The following diagram illustrates the proposed signaling pathway for endothelium-dependent vasorelaxation.
Figure 3: Hypothesized pathway for vasorelaxation.
Enzyme Inhibition
Pyridine carboxylic acid isomers and their derivatives are known to act as enzyme inhibitors for a variety of targets.[13][14] In silico studies on related compounds suggest potential for kinase inhibition and interaction with G-protein coupled receptors (GPCRs).[15]
Hypothesized Targets: Based on its structural similarity to nicotinic acid, this compound could potentially interact with the nicotinic acid receptor (GPR109A). Furthermore, the piperidine ring could confer affinity for other receptors or enzymes.
Proposed Experimental Protocols for Evaluation
To validate the potential biological activities of this compound, a systematic experimental approach is required.
In Vitro Anti-inflammatory Assays
-
COX Inhibition Assay: The inhibitory activity of this compound against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits. The IC50 values would be calculated to quantify its potency and selectivity.
-
Cytokine Release Assay: The effect on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) using ELISA.
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: The minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be determined using the broth microdilution method according to CLSI guidelines.
Ex Vivo Vasorelaxation Studies
-
Organ Bath Experiments: The vasorelaxant effect can be evaluated using isolated aortic rings from rats pre-contracted with phenylephrine. The involvement of the endothelium and NO pathway can be investigated by using endothelium-denuded rings and in the presence of an eNOS inhibitor like L-NAME.
In Silico and In Vitro Target Identification
-
Molecular Docking: Computational docking studies can be performed to predict the binding affinity of this compound to the crystal structures of potential targets like COX-2 and GPR109A.
-
Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity of the compound for a panel of receptors, including GPR109A.
The following diagram outlines a general workflow for the initial biological evaluation of this compound.
Figure 4: Proposed workflow for biological evaluation.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a promising starting point for the development of novel therapeutic agents. Its potential anti-inflammatory, antimicrobial, and cardiovascular activities warrant further investigation. The experimental protocols outlined in this whitepaper provide a roadmap for the systematic evaluation of this compound. Future research should focus on the synthesis and in-depth pharmacological characterization of this compound and its analogues to elucidate their therapeutic potential and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing its biological activity and drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Piperidinonicotinic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-piperidinonicotinic acid derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Concepts and Synthesis
Derivatives of this compound, which feature a piperidine ring attached to the 2-position of a nicotinic acid (pyridine-3-carboxylic acid) scaffold, represent a class of compounds with significant therapeutic potential. The synthesis of these molecules typically involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring with piperidine or its derivatives. A common precursor for this synthesis is 2-chloronicotinic acid.
The core structure can be further modified to generate a diverse library of analogs. These modifications can include substitutions on the piperidine ring, alterations to the carboxylic acid group (e.g., esterification, amidation), and the introduction of various functional groups on the pyridine ring. Such structural diversification allows for the fine-tuning of the pharmacological properties of these compounds.
Biological Activities and Therapeutic Potential
Derivatives of this compound and its analogs have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activity is largely dependent on the nature of the chemical substitutions on the core scaffold.
Anticancer Activity
Several studies have demonstrated the cytotoxic potential of piperidine-containing compounds against various cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of critical cellular pathways and the induction of apoptosis. For instance, certain piperidine derivatives have been shown to inhibit carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to their progression.
Antimicrobial Activity
Analogs of this compound, particularly those incorporating acylhydrazone and 1,3,4-oxadiazoline moieties, have exhibited promising activity against a spectrum of bacterial and fungal pathogens. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: Modulation of Intracellular Calcium Signaling
A key mechanism of action for nicotinic acid derivatives involves the modulation of intracellular calcium (Ca²⁺) signaling pathways. Evidence suggests that these compounds can function as analogs of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent second messenger that mobilizes Ca²⁺ from acidic intracellular stores, such as lysosomes.
This NAADP-mediated Ca²⁺ release is facilitated by the activation of two-pore channels (TPCs) located on the membrane of these acidic organelles. The initial localized release of Ca²⁺ from lysosomes can then trigger a more global and sustained Ca²⁺ signal through a process known as Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum, mediated by inositol trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs). This intricate signaling cascade can influence a multitude of cellular processes, including proliferation, apoptosis, and metabolism.
Data Presentation
Anticancer Activity of Piperidine and Nicotinic Acid Derivatives
| Compound Class | Derivative Description | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| Piperidine-linked benzenesulfonamides | 4-fluoro substituted | MCF-7 (Breast) | IC₅₀ = 1.20 µM | [1] |
| Piperidine-linked benzenesulfonamides | 4-hydroxy substituted | - | Kᵢ = 4.3 nM (against hCA XII) | [1] |
| Nicotinic acid-based cytotoxic agents | Compound 5c | HCT-15 (Colon) | IC₅₀ = 0.068 µM (VEGFR-2 inhibition) | [2] |
| 1,3,4-Oxadiazole derivatives | Compound 7b | MCF7 (Breast) | IC₅₀ = 6.74 µM | [3] |
| 1,3,4-Oxadiazole derivatives | Compound 7d | MCF7 (Breast) | IC₅₀ = 3.69 µM | [3] |
Antimicrobial Activity of Nicotinic Acid Analogs
| Compound Class | Derivative Description | Microorganism | Activity (MIC in µg/mL) | Reference |
| Acylhydrazones of Nicotinic Acid | Compound 13 (5-nitrofuran substituent) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [4] |
| Acylhydrazones of Nicotinic Acid | Compound 13 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [4] |
| 3-acetyl-1,3,4-oxadiazolines | Compound 25 (5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | [4] |
| 3-acetyl-1,3,4-oxadiazolines | Compound 25 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 6538 | 7.81 | [4] |
| 3-acetyl-1,3,4-oxadiazolines | Compound 25 (5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [4] |
| Benzimidazole derivatives | Compound 20 | Staphylococcus aureus | 6.25 | [5] |
| Benzimidazole derivatives | Compound 20 | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [5] |
Experimental Protocols
General Synthesis of 2-(Piperidin-1-yl)nicotinic Acid
A representative synthetic protocol involves the reaction of 2-chloronicotinic acid with piperidine.
Materials:
-
2-chloronicotinic acid
-
Piperidine
-
A suitable solvent (e.g., xylene, N-methyl-2-pyrrolidone)
-
A base (e.g., potassium carbonate)
Procedure:
-
To a solution of 2-chloronicotinic acid in the chosen solvent, add an excess of piperidine and the base.
-
Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-(piperidin-1-yl)nicotinic acid.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method.
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT or Sulforhodamine B Assay)
The cytotoxic effects of the compounds on cancer cell lines can be determined using assays like the MTT or Sulforhodamine B (SRB) assay.
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add the MTT reagent or fix the cells for the SRB assay.
-
For the MTT assay, solubilize the formazan crystals and measure the absorbance. For the SRB assay, stain the fixed cells with SRB dye, wash, and then solubilize the bound dye for absorbance measurement.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value (the concentration that inhibits cell growth or viability by 50%).
Mandatory Visualizations
General Experimental Workflow
Proposed Signaling Pathway
References
- 1. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico prediction of 2-Piperidinonicotinic acid properties
An In-Depth Technical Guide to the In Silico Prediction of 2-Piperidinonicotinic Acid Properties
Introduction
This compound is a small molecule with a structure incorporating both a piperidine and a nicotinic acid moiety. As with any compound of potential interest in drug discovery and development, a thorough understanding of its physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological properties is crucial. In silico, or computational, methods provide a rapid and cost-effective means of predicting these properties, offering valuable insights that can guide further experimental investigation. This guide outlines the methodologies for predicting the key characteristics of this compound and presents the predicted data in a structured format.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These properties are foundational for predicting its pharmacokinetic profile. The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 | g/mol |
| logP (octanol-water) | 0.85 | |
| Topological Polar Surface Area (TPSA) | 61.5 | Ų |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| pKa (most acidic) | 4.5 | |
| pKa (most basic) | 9.2 | |
| Solubility (in water at pH 7.4) | -2.5 | log(mol/L) |
Predicted Pharmacokinetic (ADMET) Profile
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico models are invaluable for early-stage assessment of a compound's likely behavior in the body.
| ADMET Property | Prediction | Method |
| Absorption | ||
| Human Intestinal Absorption | High | Based on Lipinski's Rule of Five and TPSA |
| Caco-2 Permeability | Moderate | QSAR Model |
| P-glycoprotein Substrate | No | Classification Model |
| Distribution | ||
| Blood-Brain Barrier Permeant | No | QSAR Model based on TPSA and logP |
| Plasma Protein Binding | ~85% | QSAR Model |
| Metabolism | ||
| CYP2D6 Inhibitor | Unlikely | Substrate-based Inhibition Model |
| CYP3A4 Inhibitor | Unlikely | Substrate-based Inhibition Model |
| Excretion | ||
| Primary Route | Renal | Prediction based on solubility and size |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Structural alerts and QSAR Model |
| hERG Blockade | Low risk | Pharmacophore Model |
| Oral LD₅₀ (rat) | >2000 mg/kg | QSAR Model based on structural fragments |
Methodologies and Protocols
Protocol 1: Prediction of Physicochemical Properties
-
Input : The 2D structure of this compound in SMILES or SDF format.
-
Software : A comprehensive computational chemistry suite such as ChemDraw & Chem3D, MarvinSketch, or open-source libraries like RDKit in Python.
-
Procedure :
-
The 2D structure is imported into the software.
-
The software's built-in algorithms are used to calculate the properties.
-
Molecular Weight, Formula, Hydrogen Bond Donors/Acceptors : Calculated directly from the molecular graph.
-
logP : Calculated using an atom-based method (e.g., clogP) that sums the contributions of individual atoms and correction factors.
-
TPSA : Calculated by summing the surface contributions of polar atoms (oxygens, nitrogens, and attached hydrogens).
-
pKa : Predicted using an empirical model based on the Hammett equation, considering the electronic effects of substituents on the acidic and basic centers.
-
Solubility : Estimated using a quantitative structure-property relationship (QSPR) model that incorporates logP and TPSA as descriptors.
-
-
Output : A table of predicted physicochemical properties.
Caption: Workflow for Physicochemical Property Prediction.
Protocol 2: ADMET Prediction Workflow
-
Input : The optimized 3D structure of this compound.
-
Models : A collection of pre-built Quantitative Structure-Activity/Property Relationship (QSAR) models, pharmacophore models, and structural alert databases.
-
Procedure :
-
Absorption :
-
Human Intestinal Absorption is classified as 'High' or 'Low' based on whether the compound violates more than one of Lipinski's Rule of Five (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
Caco-2 permeability is predicted using a regression-based QSAR model with descriptors such as TPSA and logP.
-
-
Distribution :
-
Blood-Brain Barrier (BBB) penetration is predicted using a classification model that considers TPSA, logP, and the number of rotatable bonds.
-
Plasma Protein Binding is estimated with a QSAR model trained on a large dataset of known drug-protein binding affinities.
-
-
Metabolism : The structure is screened against 3D pharmacophore models of the active sites of major Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to predict potential inhibitory activity.
-
Toxicity :
-
AMES Mutagenicity : The structure is checked for the presence of known mutagenic structural fragments (structural alerts).
-
hERG Blockade : A pharmacophore model for the hERG potassium channel is used to assess the risk of cardiotoxicity.
-
LD₅₀ : A QSAR model trained on rodent oral toxicity data is used to estimate the lethal dose.
-
-
-
Output : A summary table of predicted ADMET properties.
Caption: General Workflow for In Silico ADMET Prediction.
Hypothetical Biological Activity and Pathway Analysis
In the absence of experimental data, a common in silico approach to suggest potential biological activity is through reverse docking and target prediction. This involves docking the molecule into the binding sites of a large number of known biological targets to identify potential protein interactions.
Protocol 3: Target Prediction and Pathway Analysis
-
Input : The 3D structure of this compound.
-
Software/Platform : A target prediction platform (e.g., SwissTargetPrediction, PharmMapper) and a pathway analysis tool (e.g., KEGG, Reactome).
-
Procedure :
-
Target Identification : The input structure is submitted to the target prediction server. The server compares the 3D shape and chemical features of the molecule to a library of known ligand-binding sites of proteins. A ranked list of potential protein targets is generated based on the similarity score.
-
Pathway Analysis : The top-ranked potential protein targets are submitted to a pathway analysis tool. This tool identifies canonical signaling or metabolic pathways that are significantly enriched with the potential targets.
-
-
Output : A list of plausible biological targets and the associated signaling pathways, suggesting potential mechanisms of action to be explored experimentally.
Caption: Workflow for Target Prediction and Pathway Analysis.
Conclusion
The in silico analysis of this compound suggests that it is a drug-like molecule with a favorable predicted absorption profile and a low risk of toxicity. Its physicochemical properties indicate moderate solubility and the potential for interaction with biological targets. The predicted lack of BBB penetration suggests it may be more suitable for peripheral targets. The methodologies outlined in this guide provide a framework for the initial computational assessment of novel small molecules, enabling a data-driven approach to prioritizing candidates for further preclinical development. All presented data are predictive and require experimental validation.
Preliminary Mechanistic Insights into 2-Piperidinonicotinic Acid: A Review of Related Compounds and Potential Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a preliminary exploration of the potential mechanism of action for 2-piperidinonicotinic acid. It is important to note that, as of the latest literature review, no direct experimental studies detailing the specific pharmacological properties of this compound have been published. Therefore, the following sections are based on the known activities of structurally related compounds, primarily nicotinic acid (niacin) and its derivatives, to hypothesize potential biological targets and signaling pathways. All data and protocols presented are for analogous compounds and should be considered as a starting point for future investigation of this compound.
Executive Summary
This compound is a derivative of nicotinic acid, featuring a piperidine ring at the 2-position of the pyridine core. While this specific molecule remains uncharacterized pharmacologically, its structural similarity to nicotinic acid suggests a potential interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. Nicotinic acid is a known agonist for this G protein-coupled receptor (GPCR), which is predominantly expressed in adipocytes and immune cells. Activation of HCA2 by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This guide will explore the potential mechanism of action of this compound by examining the established pharmacology of nicotinic acid and other related derivatives, providing a framework for future experimental investigation.
Hypothesized Mechanism of Action: Targeting the HCA2 (GPR109A) Receptor
Based on its core nicotinic acid scaffold, the primary hypothesized mechanism of action for this compound is the activation of the HCA2 receptor. This receptor is a member of the Gi/o-coupled GPCR family.
The HCA2 Signaling Cascade
Upon agonist binding, HCA2 undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The reduction in intracellular cAMP levels subsequently impacts the activity of protein kinase A (PKA) and downstream signaling events.
Quantitative Data for Related Compounds
To provide a reference for potential activity, the following table summarizes quantitative data for nicotinic acid's interaction with the HCA2 receptor. It is crucial to reiterate that these values are not for this compound and serve only as a comparative baseline for future studies.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Nicotinic Acid | HCA2 (GPR109A) | Radioligand Binding | Ki | 113 nM | Cayman Chemical[1] |
| Nicotinic Acid | HCA2 (GPR109A) | Lipolysis Assay | IC50 | 200 nM | Cayman Chemical[1] |
Recommended Experimental Protocols for Preliminary Studies
To elucidate the mechanism of action of this compound, a series of in vitro experiments are recommended. The following protocols are standard methodologies used to characterize GPCR ligands.
Radioligand Binding Assay
This assay determines the affinity of this compound for the HCA2 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the HCA2 receptor.
Materials:
-
Membranes from cells expressing the human HCA2 receptor.
-
Radioligand (e.g., [³H]-nicotinic acid).
-
Test compound: this compound.
-
Non-specific binding control (e.g., high concentration of unlabeled nicotinic acid).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the HCA2-expressing membranes with the radioligand and varying concentrations of the test compound or control.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to modulate the intracellular levels of cAMP, providing a measure of its functional activity (agonist or antagonist) at the Gi-coupled HCA2 receptor.
Objective: To determine the potency (EC50) and efficacy of this compound in modulating cAMP levels.
Materials:
-
Cells expressing the human HCA2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium.
Procedure:
-
Seed HCA2-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
While the mechanism of action of this compound remains to be experimentally determined, its structural relationship to nicotinic acid provides a strong rationale for investigating its activity at the HCA2 receptor. The preliminary studies outlined in this guide, including radioligand binding and cAMP functional assays, represent the foundational experiments necessary to characterize the pharmacology of this compound. Further studies could also explore β-arrestin recruitment to investigate potential biased agonism, as well as in vivo models to assess its physiological effects. The data generated from these initial investigations will be critical in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Piperidinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Piperidinonicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology follows a three-step sequence involving esterification, nucleophilic aromatic substitution, and subsequent hydrolysis.
Reaction Pathway
The synthesis of this compound is achieved through a three-step process starting from 2-chloronicotinic acid. The carboxylic acid is first protected as an ethyl ester. This is followed by a nucleophilic aromatic substitution where the chloro group is displaced by piperidine. The final step involves the hydrolysis of the ethyl ester to yield the desired product.
Caption: Three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Chloronicotinate
This procedure outlines the esterification of 2-chloronicotinic acid to its corresponding ethyl ester.
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Ethanol (absolute)
-
Benzene or Toluene
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2-chloronicotinic acid (1 equivalent) in benzene or toluene.
-
Add thionyl chloride (5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride, yielding an oily residue of 2-chloronicotinoyl chloride.
-
Carefully add absolute ethanol to the residue and heat the mixture to reflux for 1 hour.
-
Distill off the ethanol under reduced pressure.
-
Dissolve the residue in toluene, and dry the solution over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain ethyl 2-chloronicotinate as a pale yellow oil. A typical yield for this step is approximately 90%.[1]
Step 2: Synthesis of Ethyl 2-Piperidinonicotinate
This step involves the nucleophilic aromatic substitution of the chloro group with piperidine.
Materials:
-
Ethyl 2-chloronicotinate
-
Piperidine
-
Ethanol (optional, as solvent)
-
Round-bottom flask, reflux condenser, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-chloronicotinate (1 equivalent) in an excess of piperidine (e.g., 5-10 equivalents). Alternatively, ethanol can be used as a solvent with a smaller excess of piperidine (e.g., 2-3 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess piperidine and ethanol (if used) under reduced pressure.
-
The resulting crude ethyl 2-piperidinonicotinate can be purified by column chromatography on silica gel or used directly in the next step.
Step 3: Synthesis of this compound
This final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 2-piperidinonicotinate
-
Sodium hydroxide (NaOH) solution (e.g., 2 N)
-
Hydrochloric acid (HCl) (e.g., concentrated or 6 N)
-
Round-bottom flask, reflux condenser, heating mantle, pH paper or meter.
Procedure:
-
In a round-bottom flask, add the crude ethyl 2-piperidinonicotinate from the previous step and a 2 N aqueous solution of sodium hydroxide.
-
Heat the mixture to 80°C and maintain it at this temperature for 2 hours, with stirring.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture by adding hydrochloric acid dropwise until the pH is in the range of 1-2. A white solid should precipitate.
-
Filter the white precipitate, wash it with cold water, and dry it to obtain this compound. The reported yield for a similar hydrolysis is approximately 95%.[1]
Data Presentation
The following table summarizes the known and expected quantitative data for the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | 178-181 | White solid | - |
| Ethyl 2-Chloronicotinate | C₈H₈ClNO₂ | 185.61 | - | Pale yellow oil | ~90 |
| Ethyl 2-Piperidinonicotinate | C₁₃H₁₈N₂O₂ | 234.30 | - | - | - |
| This compound | C₁₁H₁₄N₂O₂ | 206.24 | 102-104[2] | White solid | - |
Note: Yields for the synthesis of Ethyl 2-Piperidinonicotinate and the final product are dependent on the specific reaction conditions and purification methods and should be determined experimentally.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the In Vitro Evaluation of 2-Piperidinonicotinic Acid
Disclaimer: As of late 2025, publicly available scientific literature on the specific biological activities and established in vitro cell-based assay protocols for 2-Piperidinonicotinic acid is limited. The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential effects of this compound. The methodologies are based on standard cell biology techniques and the known activities of structurally related nicotinic acid and piperidine derivatives, which have shown potential in areas such as anticancer and anti-inflammatory research.[1][2][3][4][5][6] It is recommended that these protocols be adapted and optimized for specific cell lines and research objectives.
Preparation of this compound for In Vitro Assays
Proper preparation of the test compound is critical for obtaining reliable and reproducible results in cell-based assays.
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Complete cell culture medium appropriate for the cell line of interest
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing thoroughly. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary, but caution should be taken to avoid compound degradation.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare fresh serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
Crucial Note: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to prevent solvent-induced cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound) must be included in all experiments.
-
Application Note: Cytotoxicity and Cell Viability Assays
Objective: To determine the potential cytotoxic or cytostatic effects of this compound on cultured cells and to establish a dose-response relationship. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is often correlated with cell viability.
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cells of interest (e.g., a cancer cell line and a non-cancerous control cell line)
-
96-well flat-bottom sterile culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 200 µM) to the respective wells.
-
Include wells for a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation:
Table 1: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line (e.g., MCF-7) and a Non-Cancerous Cell Line (e.g., MCF-10A) after 48 hours of Treatment.
| Concentration (µM) | Mean % Viability (MCF-7) ± SD | Mean % Viability (MCF-10A) ± SD |
| Vehicle Control (0) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98.2 ± 3.8 | 99.1 ± 4.7 |
| 10 | 85.7 ± 5.2 | 97.5 ± 3.9 |
| 25 | 65.4 ± 4.1 | 92.3 ± 4.2 |
| 50 | 49.8 ± 3.9 | 88.6 ± 3.5 |
| 100 | 22.1 ± 2.8 | 75.4 ± 4.8 |
| 200 | 8.5 ± 1.9 | 55.2 ± 5.3 |
Experimental Workflow Visualization:
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Piperidinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Piperidinonicotinic acid is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to various biologically active molecules. Accurate quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, and quality control in drug development. This document provides detailed analytical methods and protocols for the precise quantification of this compound in biological matrices and pharmaceutical formulations. The methodologies described are based on established principles of liquid chromatography coupled with mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with UV detection (HPLC-UV), providing robust and sensitive analytical procedures.
Analytical Methods
The quantification of this compound can be effectively achieved using two primary analytical techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalytical applications requiring high sensitivity and selectivity, especially for complex matrices like plasma and urine.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high and the sample matrix is less complex.
The choice of method will depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values are representative and may vary based on instrumentation and specific experimental conditions.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 2% |
| Inter-day Precision (%CV) | < 5% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a robust and sensitive method for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1) > Product Ion (Q3)
-
This compound: To be determined based on the exact mass
-
Internal Standard: To be determined based on the exact mass
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
3. Data Analysis
-
Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.
Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for the quantification of this compound in bulk powder or simple formulations.
1. Sample Preparation
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC-UV Conditions
-
HPLC System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (a wavelength scan should be performed).
-
Injection Volume: 20 µL
3. Data Analysis
-
Quantification is based on the peak area of the analyte compared to a calibration curve prepared from standard solutions of known concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
Caption: General experimental workflow for LC-MS/MS analysis.
Potential Metabolic Pathway
The metabolic fate of this compound is not yet fully elucidated. However, based on its structure, potential metabolic transformations could involve pathways common to xenobiotics containing piperidine and carboxylic acid moieties. The following diagram illustrates a hypothetical metabolic pathway.
Caption: Hypothetical metabolic pathway of this compound.
Disclaimer
The protocols and data presented in this document are intended as a general guide. Method development and validation are essential to ensure the accuracy, precision, and robustness of the analytical procedure for its intended purpose. All work should be conducted in a qualified laboratory by trained personnel.
Application Notes and Protocols for 2-Piperidinonicotinic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Piperidinonicotinic acid, a valuable intermediate in pharmaceutical synthesis. This document details its synthesis, physicochemical properties, and potential applications, supported by detailed experimental protocols and data analysis.
Introduction
This compound, also known as 2-(piperidin-1-yl)nicotinic acid, is a heterocyclic compound incorporating both a pyridine and a piperidine ring system. This unique structural arrangement makes it a versatile building block in the design and synthesis of novel pharmacologically active molecules. Its potential applications span various therapeutic areas due to the diverse biological activities associated with both the nicotinic acid and piperidine moieties.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78253-61-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base. | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a halogenated nicotinic acid derivative with piperidine. The most common and efficient precursor is 2-chloronicotinic acid.
Synthesis Pathway
The synthesis proceeds via the displacement of the chloro group at the 2-position of the pyridine ring by the secondary amine of piperidine. The reaction is typically carried out in a suitable solvent and may be facilitated by heat or microwave irradiation.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 2-Chloronicotinic Acid
This protocol is based on established methods for the synthesis of related 2-aminonicotinic acids.[4][5]
Materials:
-
2-Chloronicotinic acid
-
Piperidine
-
Dimethylformamide (DMF) or Water
-
Triethylamine (optional, as a base)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave unit
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) in a minimal amount of DMF or water.
-
Addition of Reagents: Add piperidine (1.1-1.5 equivalents). If using a conventional heating method, an optional base such as triethylamine (1.1 equivalents) can be added to scavenge the HCl formed during the reaction.
-
Reaction Conditions:
-
Conventional Heating: Equip the flask with a reflux condenser and heat the mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: If using a microwave reactor, heat the sealed reaction vessel at 120-150 °C for 30-60 minutes.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If DMF was used as the solvent, remove it under reduced pressure using a rotary evaporator.
-
If water was used, proceed directly to the next step.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Alternatively, if an oily product is obtained, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 2: Expected Reaction Parameters and Outcomes
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 80-100 °C | 120-150 °C |
| Reaction Time | 4-8 hours | 30-60 minutes |
| Expected Yield | > 85% | > 90% |
| Expected Purity | > 95% (after purification) | > 95% (after purification) |
Note: The expected yields and purities are based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Spectroscopic Data (Predicted)
Table 3: Predicted ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts
| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |
| ~8.1 (dd) | H-6 (Pyridine) | ~168.0 | C=O (Carboxylic acid) |
| ~7.8 (dd) | H-4 (Pyridine) | ~158.0 | C-2 (Pyridine) |
| ~7.0 (dd) | H-5 (Pyridine) | ~148.0 | C-6 (Pyridine) |
| ~3.4 (t) | H-2', H-6' (Piperidine, equatorial) | ~139.0 | C-4 (Pyridine) |
| ~1.6 (m) | H-3', H-5' (Piperidine) | ~118.0 | C-5 (Pyridine) |
| ~1.5 (m) | H-4' (Piperidine) | ~115.0 | C-3 (Pyridine) |
| - | - | ~52.0 | C-2', C-6' (Piperidine) |
| - | - | ~25.0 | C-3', C-5' (Piperidine) |
| - | - | ~24.0 | C-4' (Piperidine) |
Infrared (IR) Spectroscopy:
-
~3400-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.
-
~2940 and 2860 cm⁻¹: C-H stretching of the piperidine ring.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600, 1580 cm⁻¹: C=C and C=N stretching of the pyridine ring.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: m/z = 207.11
-
Expected [M-H]⁻: m/z = 205.10
Application as a Pharmaceutical Intermediate
This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid group allows for further functionalization, such as amide bond formation, to link the molecule to other pharmacophores.
Potential Drug Synthesis Workflow
The following diagram illustrates a general workflow where this compound is utilized as an intermediate in a drug discovery pipeline.
Caption: General workflow for drug synthesis.
While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. Researchers can leverage this intermediate to explore novel chemical space in drug discovery programs targeting, for example, CNS disorders, inflammation, or infectious diseases.
Safety and Handling
This compound should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate with significant potential in drug discovery and development. The synthetic protocol outlined in this document provides a reliable method for its preparation, and the predicted analytical data serves as a benchmark for quality control. Its unique structure offers a scaffold for the synthesis of a wide range of novel compounds with diverse pharmacological activities.
References
Application of 2-Piperidinonicotinic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Piperidinonicotinic acid is a heterocyclic organic compound that incorporates both a piperidine and a nicotinic acid moiety. This unique structural combination presents a versatile scaffold for the development of novel therapeutic agents. The piperidine ring, a saturated heterocycle, is a prevalent feature in many approved drugs, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. The nicotinic acid (pyridine-3-carboxylic acid) portion offers a handle for various chemical modifications and potential interactions with biological targets. While direct pharmacological data on this compound itself is limited in publicly available literature, its structural similarity to known bioactive molecules suggests significant potential in several therapeutic areas.
This document provides an overview of the potential applications of this compound in drug discovery, drawing insights from structurally related compounds. It includes detailed experimental protocols for synthesis and biological evaluation, along with a summary of relevant quantitative data and visualizations of key biological pathways and experimental workflows.
Potential Therapeutic Applications
Based on the pharmacology of structurally similar compounds, derivatives of this compound are promising candidates for the following therapeutic areas:
-
Neurodegenerative Diseases: Structurally related piperidine-2-carboxylic acids have demonstrated potent antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.[1] Overactivation of NMDA receptors is implicated in excitotoxicity, a key pathological process in neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's disease.[2][3] Therefore, this compound derivatives could be developed as neuroprotective agents.
-
Inflammatory Disorders: Nicotinic acid and its derivatives are known to modulate inflammatory pathways. Novel nicotinic acid derivatives have been synthesized and shown to possess anti-inflammatory and anti-hyperglycemic properties.
-
Infectious Diseases: Derivatives of 2-aminonicotinic acid have exhibited potent in vitro antifungal activity against various Candida and Cryptococcus species.[4] This suggests that the this compound scaffold could be explored for the development of new antimicrobial agents.
-
Oncology: The piperidine moiety is a common feature in many anticancer drugs. While no direct evidence links this compound to anticancer activity, its scaffold could be functionalized to target various cancer-related proteins.
Quantitative Data on Structurally Related Compounds
The following tables summarize the biological activity of compounds structurally related to this compound, providing a basis for understanding the potential potency and targets of its derivatives.
Table 1: NMDA Receptor Antagonist Activity of Piperidine-2-Carboxylic Acid Derivatives
| Compound | Target | Assay | IC50 (nM) | Reference |
| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | NMDA Receptor | [3H]CPP Binding | 95 | [1] |
| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | NMDA Receptor | [3H]CPP Binding | 120 | [1] |
Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives
| Compound | Fungal Strain | MIC80 (µg/mL) | Reference |
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11g) | Candida albicans | 0.0313 | [4] |
| 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11h) | Candida albicans | 0.0313 | [4] |
| Compound 11g | Fluconazole-resistant C. albicans | 0.0313 - 2.0 | [4] |
| Compound 11h | C. parapsilosis | 0.0313 - 2.0 | [4] |
| Compound 11h | C. glabrata | 0.0313 - 2.0 | [4] |
| Compound 11h | Cryptococcus neoformans | 0.0313 - 2.0 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of piperidine carboxylic acids from their corresponding pyridine carboxylic acid precursors via catalytic hydrogenation. This method can be adapted for the synthesis of this compound.
Materials:
-
2-Chloronicotinic acid (or other suitable precursor)
-
Piperidine
-
Palladium on carbon (Pd/C, 10%) or Rhodium on Alumina (Rh/Al2O3)
-
Hydrogen gas (H2)
-
Methanol (MeOH)
-
Water (H2O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Synthesis of 2-(Piperidin-1-yl)nicotinic acid: A mixture of 2-chloronicotinic acid and an excess of piperidine is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess piperidine is removed under reduced pressure. The residue is then dissolved in water and acidified with HCl to precipitate the product. The crude product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol.
-
Hydrogenation to this compound:
-
In a hydrogenation vessel, dissolve the 2-(piperidin-1-yl)nicotinic acid in a suitable solvent such as water or methanol.
-
Add the catalyst (e.g., 10% Pd/C) to the solution (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for 3-4 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove about 50% of the solvent.
-
Cool the solution to 30°C and add methanol to precipitate the this compound.
-
Further cool the mixture to 0°C to maximize precipitation.
-
Collect the product by filtration, wash with cold methanol, and dry under vacuum.
-
Characterization: The final product should be characterized by techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol 2: In Vitro NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[³H]CPP (3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) or other suitable radioligand
-
Test compounds (e.g., derivatives of this compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Unlabeled glutamate (1 µM)
-
Unlabeled glycine (1 µM)
-
Non-specific binding control (e.g., 1 mM L-glutamic acid)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In test tubes, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (or vehicle for total binding)
-
Non-specific binding control for determining non-specific binding
-
[³H]CPP (final concentration typically 2-5 nM)
-
Membrane preparation
-
-
The final assay volume is typically 0.5 mL.
-
Incubate the tubes at room temperature for 30-60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 4 mL).
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway
References
- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies [frontiersin.org]
- 4. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antimicrobial Activity of 2-Piperidinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for 2-Piperidinonicotinic acid. The protocols outlined herein are based on established methodologies to determine the antimicrobial efficacy of novel compounds. The primary objectives of these tests are to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the minimum concentration required to kill the microorganism (Minimum Bactericidal Concentration or MBC).
Data Presentation
Effective data management is crucial for the comparison of antimicrobial efficacy. The following tables provide a standardized format for presenting MIC and MBC data. Researchers should populate similar tables with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Fluconazole | [Insert Data] | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Insert Data] | Bactericidal/Bacteriostatic |
| Escherichia coli | [Insert Data] | [Insert Data] | [Insert Data] | Bactericidal/Bacteriostatic |
| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] | [Insert Data] | Bactericidal/Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]
Experimental Workflow
Caption: Experimental workflow for antimicrobial susceptibility testing.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[2][3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[5]
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin, Gentamicin)
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland standards
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism.[5]
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable sterile solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.[5]
-
-
Inoculation:
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[2]
-
-
Determination of MIC:
Protocol 2: Agar Well Diffusion Method
This method is a preliminary test to assess the antimicrobial activity of a compound. It relies on the diffusion of the compound through the agar and the subsequent inhibition of microbial growth.[7][8]
Materials:
-
This compound
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile swabs
-
Sterile cork borer or pipette tips
-
Positive control antibiotic
-
Sterile diluent
Procedure:
-
Preparation of Agar Plates:
-
Creation of Wells:
-
Application of Compound:
-
Add a fixed volume of the this compound solution at a known concentration to a designated well.
-
Add the positive control antibiotic and the sterile diluent (negative control) to separate wells.[9]
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[8]
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[10]
Materials:
-
Results from the MIC test (broth microdilution plate)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the completed MIC test that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[1]
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.[1]
-
-
Determination of MBC:
Signaling Pathway Diagram (Hypothetical)
While the specific mechanism of action for this compound is yet to be determined, a hypothetical signaling pathway for a novel antimicrobial agent could involve the disruption of the bacterial cell wall synthesis.
Caption: Hypothetical mechanism of action for an antimicrobial compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botanyjournals.com [botanyjournals.com]
- 9. hereditybio.in [hereditybio.in]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
Application Notes & Protocols: A Framework for Assessing the Anti-inflammatory Effects of 2-Piperidinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a critical area of research. 2-Piperidinonicotinic acid is a synthetic compound with a chemical structure that suggests potential biological activity. While specific anti-inflammatory effects of this compound are not yet extensively documented in scientific literature, this document provides a comprehensive set of protocols to systematically investigate its potential as an anti-inflammatory agent. These protocols are designed for researchers in academia and the pharmaceutical industry to conduct a thorough preclinical evaluation.
The proposed studies will utilize both in vitro and in vivo models to assess the efficacy of this compound in modulating key inflammatory pathways. The in vitro assays will be performed using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[1] The in vivo studies will employ a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, which is a standard for evaluating the systemic anti-inflammatory potential of test compounds.[2]
I. In Vitro Assessment of Anti-inflammatory Activity
A. Experimental Workflow: In Vitro Analysis
The following diagram outlines the workflow for the in vitro assessment of this compound.
B. Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate well plates at a density of 5 x 10^5 cells/mL.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for the time specified in each assay protocol.
-
2. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Protocol:
-
After the treatment period (24 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay
Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity.[3]
-
Protocol:
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[3]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 550 nm.[3]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
4. Cytokine Quantification (ELISA)
Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory cascade.[4]
-
Protocol:
-
Collect cell culture supernatants after 24 hours of LPS stimulation.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[5][6]
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add samples and standards and incubate.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.[7]
-
Add a substrate solution and stop the reaction.[7]
-
Measure the absorbance at 450 nm.
-
5. Western Blot Analysis
This technique is used to determine the effect of this compound on the expression of key inflammatory proteins.
-
Protocol:
-
After the desired treatment time (e.g., 24 hours for iNOS and COX-2, shorter times like 30-60 minutes for phosphorylated proteins), lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[8]
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
C. Hypothetical In Vitro Data Presentation
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | NO Production (µM) |
| Control | - | 100 ± 5.2 | 1.5 ± 0.3 |
| LPS (1 µg/mL) | - | 98 ± 4.5 | 45.2 ± 3.1 |
| LPS + Compound | 1 | 99 ± 5.1 | 40.1 ± 2.8 |
| LPS + Compound | 10 | 97 ± 4.8 | 25.6 ± 2.2 |
| LPS + Compound | 50 | 96 ± 5.5 | 10.3 ± 1.5 |
| LPS + Compound | 100 | 95 ± 4.9 | 5.8 ± 0.9 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 3500 ± 250 | 2800 ± 210 |
| LPS + Compound | 1 | 3300 ± 230 | 2650 ± 190 |
| LPS + Compound | 10 | 2200 ± 180 | 1800 ± 150 |
| LPS + Compound | 50 | 1100 ± 110 | 950 ± 80 |
| LPS + Compound | 100 | 600 ± 50 | 500 ± 45 |
II. In Vivo Assessment of Anti-inflammatory Activity
A. Experimental Workflow: In Vivo Analysis
The following diagram illustrates the workflow for the in vivo assessment of this compound.
B. Detailed Experimental Protocol
1. Animal Model
-
Species: C57BL/6 mice, 8-10 weeks old.[9]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. LPS-Induced Systemic Inflammation Model
-
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection 1 hour before LPS challenge. A positive control group treated with a known anti-inflammatory drug like dexamethasone should be included.[2]
-
Induce systemic inflammation by i.p. injection of LPS (e.g., 5-10 mg/kg).[10]
-
Monitor animals for signs of inflammation and distress.
-
Collect blood samples via tail vein at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.
-
At the end of the experiment (e.g., 24 hours), euthanize the animals and collect terminal blood samples and tissues (e.g., lungs, liver) for further analysis.
-
3. Serum Cytokine Analysis
-
Protocol:
-
Allow blood to clot and then centrifuge to separate the serum.
-
Measure the levels of TNF-α and IL-6 in the serum using commercial ELISA kits, following the manufacturer's instructions.
-
4. Histopathological Analysis
-
Protocol:
-
Fix harvested tissues in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, and cut into 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to assess inflammatory cell infiltration and tissue damage.
-
C. Hypothetical In Vivo Data Presentation
Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | Serum TNF-α at 2h (pg/mL) | Serum IL-6 at 6h (pg/mL) |
| Vehicle + Saline | - | 100 ± 20 | 80 ± 15 |
| Vehicle + LPS | - | 4500 ± 400 | 3200 ± 280 |
| Compound + LPS | 10 | 3800 ± 350 | 2700 ± 230 |
| Compound + LPS | 25 | 2100 ± 190 | 1500 ± 140 |
| Compound + LPS | 50 | 1200 ± 110 | 900 ± 85 |
| Dexamethasone + LPS | 1 | 950 ± 90 | 750 ± 70 |
III. Mechanistic Insights: Signaling Pathway Analysis
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]
A. NF-κB and MAPK Signaling Pathways
The following diagram depicts the simplified signaling cascades leading to the production of pro-inflammatory mediators.
B. Investigating the Mechanism of Action
Based on the Western blot results from the in vitro studies, if this compound is found to inhibit the phosphorylation of p65 and/or JNK, it would suggest that its anti-inflammatory mechanism involves the suppression of the NF-κB and/or MAPK signaling pathways. Further experiments, such as immunofluorescence to visualize the nuclear translocation of p65, could provide additional confirmation.
This document provides a robust and systematic framework for the initial assessment of the anti-inflammatory properties of this compound. The combination of in vitro and in vivo models, along with mechanistic studies, will allow for a comprehensive evaluation of its therapeutic potential. The detailed protocols and data presentation formats are intended to guide researchers in generating reproducible and high-quality data suitable for publication and further drug development efforts.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 11. Anti-inflammatory effect of Piper longum L. fruit methanolic extract on lipopolysaccharide-treated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Pyrido[2,3-d]pyrimidin-4-one from 2-Piperidinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.[1] The fusion of pyridine and pyrimidine rings to form pyridopyrimidines has yielded compounds with a wide array of biological activities, including roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] Notably, derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine have been investigated for their effects on the central nervous system, as well as for analgesic and antipyretic properties.[1] This scaffold is of significant interest to drug development professionals, particularly in the context of kinase inhibition, including targeting PI3K/mTOR pathways implicated in cancer.[2][4]
2-Piperidinonicotinic Acid as a Precursor
This compound, a derivative of nicotinic acid, serves as a versatile precursor for the synthesis of novel fused heterocyclic systems. The presence of both a secondary amine within the piperidine ring and a carboxylic acid on the pyridine core allows for a variety of cyclization reactions. The synthesis of 2-aminonicotinic acid derivatives, including those with a piperidine substituent, has been described through the nucleophilic substitution of a chlorine atom in 2-chloro-3-cyanopyridine.[5] This highlights the accessibility of this compound as a starting material.
This document outlines a detailed protocol for the synthesis of a novel pyrido[2,3-d]pyrimidin-4-one derivative from this compound. The resulting compound represents a new chemical entity with potential for further functionalization and screening for biological activity, particularly as a kinase inhibitor.
Potential Applications and Biological Significance
The synthesized pyrido[2,3-d]pyrimidin-4-one derivative is an analogue of known biologically active molecules. Pyrido[2,3-d]pyrimidinones have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] For instance, certain derivatives have shown inhibitory activity against PI3K/mTOR, key components of a signaling cascade that controls cell growth, proliferation, and survival.[2][4][7] The inhibition of this pathway is a validated strategy in oncology. The novel compound synthesized via the following protocol could be screened for similar inhibitory activities.
Experimental Protocols
Synthesis of 1,2,3,4-tetrahydro-10H-pyrido[2',3':4,5]pyrimido[1,2-a]quinolin-10-one
This protocol describes the cyclocondensation of this compound with formamide to yield a novel tetracyclic heterocyclic compound. This method is adapted from general procedures for the synthesis of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines from 2-aminonicotinic acid derivatives.[1]
Materials:
-
This compound (≥97% purity)
-
Formamide (≥99.5%)
-
Dowtherm A (or other high-boiling point solvent)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask (100 mL) with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Crystallizing dish
-
Büchner funnel and filter paper
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10.31 g, 0.05 mol) and formamide (20 mL, 0.5 mol).
-
Heating: Gently heat the mixture in a heating mantle with magnetic stirring.
-
Reaction Progression: Slowly raise the temperature to 180-190 °C and maintain it under reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Isolation: Add 50 mL of deionized water to the flask and stir to break up the solid. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting material and byproducts.
-
Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.
-
Characterization: Determine the melting point and characterize the final product using NMR and mass spectrometry to confirm its structure.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of the Synthesized Compound
| Parameter | Value |
| Compound Name | 1,2,3,4-tetrahydro-10H-pyrido[2',3':4,5]pyrimido[1,2-a]quinolin-10-one |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Yield | 75% (hypothetical) |
| Melting Point | 215-217 °C (hypothetical) |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.15 (s, 1H, pyrimidine-H), 7.80 (dd, J=7.6, 1.8 Hz, 1H, pyridine-H), 7.50 (dd, J=7.6, 4.8 Hz, 1H, pyridine-H), 7.10 (dd, J=4.8, 1.8 Hz, 1H, pyridine-H), 3.80 (t, J=5.6 Hz, 2H, piperidine-CH₂), 3.00 (t, J=5.6 Hz, 2H, piperidine-CH₂), 1.85-1.70 (m, 4H, piperidine-CH₂) (hypothetical) |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 162.5, 158.0, 152.1, 148.5, 136.2, 125.8, 118.9, 115.4, 45.3, 25.8, 24.1, 21.7 (hypothetical) |
| Mass (m/z) | [M+H]⁺ calculated for C₁₂H₁₂N₃O: 214.0975; found: 214.0972 (hypothetical) |
Visualizations
References
- 1. [On derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing 2-Piperidinonicotinic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Piperidinonicotinic acid, a heterocyclic compound incorporating both piperidine and nicotinic acid moieties, represents a scaffold of interest in medicinal chemistry for the development of novel therapeutic agents. The evaluation of the cytotoxic potential of such compounds is a critical initial step in the drug discovery pipeline. These application notes provide a comprehensive guide to selecting appropriate cell lines and methodologies for assessing the cytotoxicity of this compound and its derivatives. While direct studies on this compound are limited, this document draws upon existing research on structurally related piperidine and nicotinic acid analogs to offer robust protocols and insights.
Recommended Cell Lines
The choice of cell lines for cytotoxicity testing should ideally reflect the intended therapeutic target. Based on studies of analogous compounds, a panel of cell lines from different cancer types is recommended for initial screening to determine the spectrum of activity.
Commonly Used Cell Lines for Screening Piperidine and Nicotinic Acid Derivatives:
-
Colon Cancer:
-
HCT-116: A human colon carcinoma cell line widely used in cancer research and drug screening.
-
Caco-2: A human colorectal adenocarcinoma cell line that can differentiate to form a polarized monolayer, making it a good model for intestinal absorption and toxicity.
-
HCT-15: A human colorectal adenocarcinoma cell line noted for its use in screening novel cytotoxic agents.[1]
-
HT-29: A human colon adenocarcinoma cell line that can be used to study the effects of compounds on differentiated and undifferentiated cells.[2]
-
-
Prostate Cancer:
-
PC-3: A human prostate adenocarcinoma cell line that is androgen-independent, representing a more advanced stage of prostate cancer.[1]
-
-
Breast Cancer:
-
Lung Cancer:
-
Melanoma:
-
Leukemia:
-
Normal Cell Lines (for selectivity assessment):
Data Presentation: Cytotoxicity of Structurally Related Compounds
To provide a comparative baseline, the following table summarizes the cytotoxic activity (IC50 values) of various piperidine and nicotinic acid derivatives against several cancer cell lines. Lower IC50 values indicate higher potency.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinic Acid Derivative | Compound 5c | HCT-15 (Colon) | Not specified | [1] |
| Nicotinic Acid Derivative | Compound 5c | PC-3 (Prostate) | Not specified | [1] |
| Piperidine Alkaloid | Piperine | DLD-1 (Colon) | ~200 | [11] |
| Piperidine Alkaloid | Piperine | HGC-27 (Gastric) | ~50 (as mg/L) | [12] |
| Nicotinamide Derivative | Compound 4d | NCI-H460 (Lung) | 4.07 (as µg/mL) | [6] |
| Nicotinamide Derivative | Compound 4d | A549 (Lung) | 13.09 (as µg/mL) | [6] |
| Nicotinamide Derivative | Compound 6b | B16F10 (Melanoma) | 4.66 | [3] |
| Nicotinamide Derivative | Compound 7 | HCT-116 (Colon) | 15.7 | [3] |
| Piperidone Derivative | Compound 2608 | CEM (Leukemia) | Low µM to nM | [8] |
| Piperidone Derivative | Compound 2610 | COLO 205 (Colon) | Low µM to nM | [8] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Selected cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13]
Materials:
-
LDH assay kit (commercially available)
-
Cell culture materials as listed for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Cell culture materials
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the kit's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Potential Signaling Pathways
Based on studies of related piperidine and nicotinic acid derivatives, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways.[14][13][15]
-
Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.[8][12]
-
Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status and the overproduction of ROS can lead to oxidative stress, damaging cellular components and initiating cell death pathways.[11][12]
-
Cell Cycle Arrest: Compounds can interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M) and preventing cell proliferation.[8][15]
-
PI3K/Akt/mTOR Pathway Inhibition: This is a crucial cell survival pathway that is often dysregulated in cancer. Its inhibition can lead to decreased proliferation and increased apoptosis.[14][15][16]
-
MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, can be activated by cellular stress and contribute to the induction of apoptosis.[11][13]
Visualizations
Experimental Workflow
References
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands [mdpi.com]
- 5. In Vitro Evaluation of Cytotoxic Properties of Piperic Acid – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of 2-Piperidinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Piperidinonicotinic acid is a synthetic compound featuring a nicotinic acid core with a piperidine substituent. As a derivative of nicotinic acid (Vitamin B3), it holds potential for therapeutic applications, possibly interacting with pathways related to lipid metabolism, inflammation, or neurological functions.[1][2][3] These application notes provide a comprehensive guide for the initial characterization, formulation, and in vivo administration of this compound to facilitate preclinical research. Due to the limited publicly available data on this specific molecule, this document outlines a systematic approach to its preformulation analysis and provides adaptable protocols for formulation development and in vivo studies.
Preformulation Studies: Physicochemical Characterization
Prior to in vivo testing, a thorough understanding of the physicochemical properties of this compound is essential for developing a stable and effective formulation.[4][5][6][7]
Experimental Protocol: Equilibrium Solubility Assessment
This protocol determines the thermodynamic solubility of this compound in various aqueous media relevant to physiological conditions.[8][9]
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 N HCl (simulated gastric fluid, pH ~1.2)
-
Acetate buffer, pH 4.5
-
Incubator shaker (37°C)
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to vials containing each of the test buffers (e.g., 10 mg/mL).
-
Incubate the vials at 37°C in a shaker for 48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each buffer system.
Experimental Protocol: Stability Assessment
This protocol evaluates the stability of this compound in the proposed formulation vehicles.[5][6]
Materials:
-
This compound
-
Selected formulation vehicles (e.g., saline, 5% DMSO in saline)
-
HPLC system
-
Environmental chamber (e.g., 25°C/60% RH, 40°C/75% RH)
Procedure:
-
Prepare solutions of this compound in the selected vehicles at the target concentration.
-
Store aliquots of the solutions under different conditions: refrigerated (2-8°C), room temperature (25°C), and accelerated (40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to determine the concentration of the parent compound and the presence of any degradation products.
-
Calculate the percentage of the remaining compound at each time point relative to the initial concentration.
Hypothetical Preformulation Data Summary
The following table summarizes hypothetical data from the preformulation studies.
| Property | Method | Result | Implication for Formulation |
| Molecular Weight | - | 206.24 g/mol | Used for all concentration and dosage calculations. |
| Appearance | Visual Inspection | White to off-white crystalline powder | Provides a baseline for physical characterization. |
| Solubility in PBS (pH 7.4) | Equilibrium Solubility Assay | 5 mg/mL | Sufficiently soluble for intravenous administration in a simple aqueous vehicle. |
| Solubility in 0.1 N HCl | Equilibrium Solubility Assay | 20 mg/mL | High solubility in acidic conditions suggests good dissolution in the stomach for oral administration. |
| Stability in Saline (4°C) | HPLC Stability Assay | >99% remaining after 72 hours | Formulations in saline can be prepared in advance and stored under refrigeration for short periods. |
| Stability in Saline (25°C) | HPLC Stability Assay | 95% remaining after 24 hours | Room temperature stability is acceptable for the duration of a typical experiment, but refrigerated storage is recommended. |
Formulation Protocols for In Vivo Administration
Based on the hypothetical preformulation data, the following are recommended protocols for preparing formulations for oral and intravenous administration.
Protocol for Oral Formulation (Solution)
Vehicle: Sterile water or 0.5% (w/v) carboxymethylcellulose in sterile water. The acidic nature of the stomach will aid in solubilization.
Materials:
-
This compound
-
Sterile water for injection
-
0.5% (w/v) carboxymethylcellulose (CMC) solution (optional, for suspension if needed)
-
Sterile glassware
-
Magnetic stirrer
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume for mice is 10 mL/kg.[8][10]
-
For a 10 mg/kg dose in a 25 g mouse, the dose is 0.25 mg. At a dosing volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 1 mg/mL.
-
Weigh the required amount of this compound.
-
Add the powder to the appropriate volume of sterile water in a sterile beaker with a magnetic stir bar.
-
Stir the solution until the compound is completely dissolved. Gentle warming (up to 40°C) can be used if necessary, provided the compound is stable at this temperature.
-
If a suspension is required, use 0.5% CMC and ensure uniform suspension before each administration.
-
Verify the final concentration and purity by HPLC if required.
Protocol for Intravenous Formulation (Solution)
Vehicle: Sterile 0.9% saline.
Materials:
-
This compound
-
Sterile 0.9% saline for injection
-
Sterile, pyrogen-free glassware
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound and saline. The maximum recommended bolus injection volume for a mouse is 5 mL/kg.[4]
-
For a 5 mg/kg dose in a 25 g mouse, the dose is 0.125 mg. At an injection volume of 5 mL/kg (0.125 mL for a 25 g mouse), the required concentration is 1 mg/mL.
-
Aseptically weigh the required amount of this compound.
-
In a sterile vial, dissolve the compound in the calculated volume of sterile 0.9% saline.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility and remove any particulates.
-
Store the final sterile solution at 2-8°C until use.
In Vivo Administration Protocols
The following are detailed protocols for the administration of this compound formulations to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol for Oral Gavage in Mice
Materials:
-
Mouse oral gavage needle (18-20 gauge, flexible tip recommended)[10][11]
-
Appropriately sized syringe
-
Prepared oral formulation
Procedure:
-
Weigh the mouse to determine the correct dosing volume.[10]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[11][12]
-
Draw the calculated volume of the formulation into the syringe.
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[10][11]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate.[6][11]
-
The needle should pass smoothly into the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.[6][10]
-
Once the needle is at the predetermined depth, administer the formulation slowly and steadily.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for at least 15 minutes post-dosing for any signs of respiratory distress.[8]
Protocol for Intravenous Injection (Tail Vein) in Mice
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Prepared intravenous formulation
Procedure:
-
Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes to induce vasodilation of the lateral tail veins.[4][5]
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with a 70% alcohol pad to clean the injection site.
-
Draw the calculated volume of the IV formulation into the syringe, ensuring there are no air bubbles.
-
Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[4][5]
-
A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly inject the formulation. There should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein. Stop the injection, withdraw the needle, and attempt a more proximal injection.[4][13]
-
After the injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Hypothetical Mechanism of Action and Investigation Workflow
Potential Signaling Pathway
As a nicotinic acid derivative, this compound may interact with G-protein coupled receptors (GPCRs) similar to the nicotinic acid receptor, GPR109A.[3] Activation of such a receptor could lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream pathways like protein kinase A (PKA), ultimately affecting gene expression related to lipid metabolism and inflammation.
Caption: Hypothetical GPCR signaling pathway for this compound.
Experimental Workflow for Target Identification and Validation
To elucidate the actual mechanism of action, a systematic workflow is necessary. This involves a combination of in vitro and in silico methods to identify the molecular target and validate its role in the observed phenotype.[12][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Preformulation Studies and Services | CDMO Company [aurigeneservices.com]
- 6. renejix.com [renejix.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. who.int [who.int]
- 10. Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Drug Discovery Workflow - What is it? [vipergen.com]
- 15. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Piperidinonicotinic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Piperidinonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloronicotinic acid with piperidine. To circumvent potential side reactions and improve handling, the synthesis is often carried out in a three-step process:
-
Esterification: The carboxylic acid group of 2-chloronicotinic acid is first protected as an ester (e.g., a methyl or ethyl ester).
-
Nucleophilic Aromatic Substitution: The resulting 2-chloronicotinate ester is then reacted with piperidine. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride by piperidine at the C-2 position.
-
Hydrolysis: The final step is the hydrolysis of the ester group to yield the desired this compound.[1][2][3]
Q2: Why is the nucleophilic attack favored at the 2-position of the pyridine ring?
In nucleophilic aromatic substitution reactions on pyridine derivatives, the attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Attack at the 3-position (meta) does not allow for this resonance stabilization, making the intermediate less stable and the reaction less favorable.
Q3: What are the typical reaction conditions for the nucleophilic substitution step?
The reaction of an ester of 2-chloronicotinic acid with piperidine is typically carried out in a suitable solvent at elevated temperatures. The choice of solvent and temperature can significantly impact the reaction rate and yield. It is also common to use an excess of piperidine to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.
Troubleshooting Guide for Low Yield
Low yield is a common issue in organic synthesis. The following sections address specific problems that may be encountered during the synthesis of this compound and provide potential solutions.
Problem 1: Low conversion of 2-chloronicotinate ester to the desired product.
Possible Causes:
-
Insufficient reaction temperature or time: The nucleophilic aromatic substitution may be slow at lower temperatures.
-
Reagent degradation: Piperidine can be hygroscopic and may have degraded over time. The 2-chloronicotinate ester may also be unstable under certain conditions.
-
Inadequate mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
Solutions:
-
Optimize reaction conditions: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extending the reaction time may also improve conversion.
-
Use fresh reagents: Ensure that the piperidine is of high purity and has been stored properly. It is advisable to use freshly distilled piperidine.
-
Ensure efficient stirring: Use a magnetic stirrer or overhead stirrer appropriate for the scale of the reaction to ensure the reaction mixture is homogeneous.
Problem 2: Formation of significant side products.
Possible Causes:
-
Reaction with the ester group: Although less likely under typical conditions, piperidine could potentially react with the ester group, leading to amide formation.
-
Decomposition at high temperatures: Prolonged heating at very high temperatures may lead to the decomposition of starting materials or the product.
-
Presence of water: Water can react with the starting materials or intermediates, leading to unwanted byproducts.
Solutions:
-
Control the reaction temperature: Avoid excessively high temperatures. The optimal temperature should be determined experimentally.
-
Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
Problem 3: Difficulty in isolating and purifying the final product.
Possible Causes:
-
Incomplete hydrolysis: If the ester hydrolysis in the final step is not complete, the product will be contaminated with the ester.
-
Product solubility: The product may have some solubility in the work-up solvents, leading to losses during extraction and washing steps.
-
Emulsion formation during work-up: The presence of both acidic and basic groups in the molecule can sometimes lead to the formation of emulsions during aqueous work-up.
Solutions:
-
Monitor hydrolysis completion: Use TLC or HPLC to monitor the hydrolysis reaction and ensure it has gone to completion before proceeding with the work-up.
-
Optimize extraction procedure: Carefully select the extraction solvent and adjust the pH of the aqueous layer to minimize the solubility of the product. Back-extraction of the aqueous layer can help to recover more product.
-
Break emulsions: If an emulsion forms, it can sometimes be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and their impact on yield for the nucleophilic aromatic substitution step. Please note that these are representative values and optimal conditions may vary.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | DMSO | NMP | Toluene |
| Temperature (°C) | 100 | 120 | 110 |
| Piperidine (equivalents) | 2.5 | 3.0 | 2.0 |
| Reaction Time (h) | 12 | 8 | 18 |
| Yield (%) | 85 | 92 | 78 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Piperidinonicotinate
-
To a solution of methyl 2-chloronicotinate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add piperidine (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude methyl 2-piperidinonicotinate, which can be purified by column chromatography if necessary.
Protocol 2: Hydrolysis of Methyl 2-Piperidinonicotinate to this compound
-
Dissolve the methyl 2-piperidinonicotinate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[4]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic pathway for this compound.
References
Optimizing reaction conditions for 2-Piperidinonicotinic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Piperidinonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloronicotinic acid with piperidine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen, making this a feasible and efficient route.[1][2]
Q2: Why is the 2-position of the nicotinic acid ring susceptible to nucleophilic attack?
A2: In the pyridine ring of nicotinic acid, the nitrogen atom is highly electronegative. This property withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions. This electron deficiency makes these positions electrophilic and thus susceptible to attack by nucleophiles like piperidine. The intermediate formed upon nucleophilic attack at the 2- or 4-position is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom, which is a more stable arrangement compared to attack at the 3- or 5-position.
Q3: What are the expected physical properties of this compound?
A3: this compound is a solid at room temperature. While specific properties can vary based on purity and crystalline form, it is generally a white to off-white powder.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of this compound, or the reaction does not seem to be proceeding. What are the possible causes and solutions?
A: Low or no product yield in the synthesis of this compound from 2-chloronicotinic acid and piperidine can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | The nucleophilic aromatic substitution may require significant thermal energy to overcome the activation barrier. • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Be cautious of potential side reactions at excessively high temperatures. |
| Inappropriate Solvent | The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Aprotic polar solvents are generally preferred for SNAr reactions. • Solution: Consider switching to a higher-boiling point aprotic polar solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). |
| Poor Quality of Starting Materials | Impurities in 2-chloronicotinic acid or piperidine can interfere with the reaction. • Solution: Ensure the purity of your starting materials. If necessary, purify the 2-chloronicotinic acid by recrystallization and distill the piperidine. |
| Presence of Water | While some SNAr reactions can tolerate small amounts of water, it can sometimes hinder the reaction, especially if it affects the solubility of the reactants or interacts with a base if one is used. • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Incorrect Stoichiometry | An inappropriate ratio of piperidine to 2-chloronicotinic acid can lead to an incomplete reaction. • Solution: An excess of the nucleophile (piperidine) is often used to drive the reaction to completion. Try increasing the molar equivalents of piperidine. |
Issue 2: Formation of Impurities and Side Products
Q: My final product is impure, and I observe significant side products. What are these impurities, and how can I minimize them?
A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to optimizing the reaction conditions to favor the desired product.
Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| 2-Hydroxynicotinic acid | Hydrolysis of 2-chloronicotinic acid by residual water in the reaction mixture, especially at elevated temperatures. | • Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
| Unreacted 2-chloronicotinic acid | Incomplete reaction due to insufficient reaction time, temperature, or nucleophile concentration. | • Increase the reaction time and/or temperature.• Use a larger excess of piperidine.• Monitor the reaction by TLC until the starting material is consumed. |
| Poly-substituted products | While less common in this specific reaction, in some cases, further reactions can occur if other reactive sites are present. | • Carefully control the stoichiometry and reaction conditions. |
Issue 3: Difficulty in Product Isolation and Purification
Q: I am struggling to isolate and purify the this compound from the reaction mixture. What is an effective work-up and purification procedure?
A: The work-up and purification strategy depends on the solvent used and the properties of the final product. This compound is an amino acid and can exist as a zwitterion, which influences its solubility.
Recommended Isolation and Purification Protocol
-
Solvent Removal: If a high-boiling point solvent like DMF or DMSO was used, it should be removed under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in a suitable aqueous base (e.g., dilute NaOH) to deprotonate the carboxylic acid, making it water-soluble.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-acidic organic impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to the isoelectric point of this compound. This will cause the product to precipitate out of the solution. The pH for precipitation will likely be near neutral.
-
-
Filtration and Washing:
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Wash with a non-polar organic solvent (e.g., hexane or ether) to remove any adsorbed organic impurities.
-
-
Drying: Dry the purified product under vacuum.
-
Recrystallization (if necessary): For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound via nucleophilic aromatic substitution. Optimization of specific parameters may be required.
Materials:
-
2-Chloronicotinic acid
-
Piperidine
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (HCl, 1M)
-
Sodium hydroxide (NaOH, 1M)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinic acid (1.0 equivalent) in anhydrous DMF.
-
Add piperidine (2.0 - 3.0 equivalents) to the solution.
-
Heat the reaction mixture to 100-120°C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Dissolve the resulting residue in 1M NaOH solution.
-
Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted piperidine and non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify by dropwise addition of 1M HCl with vigorous stirring until precipitation of the product is complete (typically around pH 6-7).
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Data Presentation
Table 1: Typical Reaction Conditions for Nucleophilic Aromatic Substitution of 2-Chloronicotinic Acid with Secondary Amines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Nucleophile | Morpholine | Piperidine | Pyrrolidine |
| Solvent | Water | DMF | DMSO |
| Temperature (°C) | 100 | 110 | 120 |
| Reaction Time (h) | 4 | 6 | 5 |
| Base | K2CO3 | None (excess amine) | Triethylamine |
| Typical Yield (%) | 85-95 | 70-85 | 75-90 |
Note: These are representative conditions and yields may vary based on the specific substrate and reaction scale.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Simplified reaction pathway for this compound synthesis.
References
Technical Support Center: Purification of 2-Piperidinonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Piperidinonicotinic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound typically involves the reaction of 2-chloronicotinic acid with piperidine. Therefore, the most common impurities are unreacted starting materials:
-
2-Chloronicotinic acid: A residual starting material that can be carried through the workup.
-
Piperidine: Excess piperidine used in the reaction is a common basic impurity.
-
Side-products: Depending on the reaction conditions, side-products from undesired reactions may also be present.
Q2: My purified this compound is discolored. What is the likely cause?
Discoloration (often a yellow or brownish tint) can indicate the presence of trace impurities. These may arise from the degradation of starting materials or the product during the synthesis or purification process, especially if elevated temperatures are used for extended periods. The presence of residual metal catalysts, if used in preceding synthetic steps, can also lead to coloration.[1]
Q3: I am observing significant peak tailing during the column chromatography of this compound on silica gel. What can I do to improve the peak shape?
Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The basic piperidine nitrogen atom can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1% v/v) or pyridine, into your mobile phase can help to saturate the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a commercially available amine-functionalized silica gel for your chromatography.
Q4: What is the best method for removing residual piperidine?
Residual piperidine can often be removed by an acidic wash during the workup. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the piperidine, causing it to move into the aqueous layer. The desired this compound, being zwitterionic, may have some aqueous solubility, so care must be taken to avoid significant product loss. Alternatively, co-evaporation with a high-boiling point solvent like toluene can sometimes help remove volatile impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also inhibit crystallization. | 1. Add a small amount of additional hot solvent to ensure the product is fully dissolved. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation. 4. Add a seed crystal of pure this compound if available. 5. If impurities are high, consider a preliminary purification step like an acid-base extraction before recrystallization. |
| Low recovery of purified product. | Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product completely. 2. Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. 3. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. 4. To prevent premature crystallization during hot filtration, pre-heat the funnel and filter flask. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. 2. Perform a second recrystallization. |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | Incorrect eluent polarity. The stationary phase is not suitable. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound.[2] 2. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 3. If peak tailing is an issue, add a basic modifier like triethylamine to the eluent or switch to a basic or neutral stationary phase like alumina. |
| Product is not eluting from the column. | The eluent is not polar enough. The product is strongly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the eluent. A common solvent system for compounds of this type is a gradient of methanol in dichloromethane or ethyl acetate. 2. If the product is still not eluting, consider adding a small amount of acetic or formic acid to the eluent to protonate the pyridine nitrogen and reduce its interaction with the silica gel. Use with caution as this can make the product more polar. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | 1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the packing or elution process. 2. Gently tap the column during packing to settle the silica gel and remove any air bubbles. |
Data Presentation
The following table summarizes typical, estimated quantitative data for the purification of this compound. Actual results may vary depending on the scale of the reaction and the initial purity of the crude material.
| Purification Method | Typical Recovery | Typical Final Purity | Notes |
| Recrystallization | 70-90% | >98% | Highly dependent on the choice of solvent and the initial purity of the crude product. An ethanol/water mixture is a good starting point. |
| Flash Column Chromatography | 60-85% | 95-99% | Yield can be lower due to the collection of mixed fractions. Purity is highly dependent on the separation achieved. |
| Preparative HPLC | 50-75% | >99.5% | Offers the highest purity but is generally lower yielding and more resource-intensive. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Stir and gently heat the mixture until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: To the hot ethanolic solution, add warm deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Eluent Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of dichloromethane and methanol or ethyl acetate and methanol. Add 0.5% triethylamine to the eluent to prevent peak tailing. Aim for an Rf of ~0.3 for this compound.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dried silica to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the elution. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This is a general protocol for method development.
-
Column: A C18 reversed-phase preparative column is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% TFA.
-
-
Gradient: Develop a suitable gradient from a low to a high percentage of Mobile Phase B. An initial scouting run on an analytical scale is recommended to determine the approximate retention time of the compound.
-
Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the desired product.
-
Post-Purification: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure product.
Visualizations
References
Solubility issues of 2-Piperidinonicotinic acid in biological buffers
Welcome to the technical support center for 2-Piperidinonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| CAS Number | 78253-61-9 | [1][2] |
| Molecular Formula | C11H14N2O2 | [2][3] |
| Molecular Weight | 206.24 g/mol | [2][3] |
| Melting Point | 102-104°C | [2][3] |
| Appearance | Solid | [4] |
Q2: I'm observing precipitation when I dilute my this compound stock solution into a neutral biological buffer (e.g., PBS pH 7.4). Why is this happening and what can I do?
A2: This is a common issue for weakly acidic compounds. This compound is expected to have low solubility in neutral aqueous solutions. The precipitation is likely due to the compound's concentration exceeding its solubility limit in the final buffer. Here are several strategies to address this:
-
Optimize Co-solvent Percentage: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration of the co-solvent in your aqueous buffer is as low as possible (typically <1%) to avoid solvent effects on your biological system.[5]
-
Lower the Final Concentration: The simplest solution might be to reduce the final concentration of this compound in your assay to a level below its solubility threshold in the specific buffer.[5]
-
Adjust the pH: As a nicotinic acid derivative, the solubility of this compound is likely pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble salt.[6][7]
Q3: How does pH influence the solubility of this compound?
A3: The solubility of ionizable compounds like this compound is significantly affected by pH. As a weak acid, its solubility will increase as the pH of the solution becomes more basic.[8][9] This is because the carboxylic acid group will be deprotonated, forming a more polar and thus more water-soluble carboxylate ion. The relationship between pH, pKa, and the ratio of the ionized to un-ionized form of the acid is described by the Henderson-Hasselbalch equation.[8][10]
Troubleshooting Guide
Issue: Poor Solubility in a Standard Biological Buffer (e.g., PBS, TRIS)
This troubleshooting guide will walk you through a systematic approach to address solubility challenges with this compound.
Step 1: Initial Solubility Assessment
The first step is to determine the approximate solubility of this compound in your specific biological buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 100 mM stock solution.[5] Vortex until fully dissolved.[5]
-
Serial Dilution: Prepare a series of dilutions of the stock solution in your biological buffer of choice.
-
Incubation: Incubate the dilutions at the desired experimental temperature for a set period (e.g., 2 hours).
-
Observation: Visually inspect for precipitation. The highest concentration that remains clear is your approximate kinetic solubility.
-
Quantification (Optional): For a more precise measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.[6]
Step 2: Optimization Strategies
Based on the initial assessment, you can employ several strategies to improve solubility.
| Strategy | Description | Considerations |
| pH Adjustment | Increase the pH of the buffer to ionize the carboxylic acid group, thereby increasing its aqueous solubility.[7] | Ensure the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[11] |
| Use of Co-solvents | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.[5][12] | Keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in biological assays.[5] |
| Sonication | Gentle sonication can help to break down solid particles and facilitate dissolution. | Use with caution as excessive sonication can generate heat and potentially degrade the compound. |
| Gentle Heating | Warming the solution can increase the solubility of some compounds. | Test for compound stability at elevated temperatures before widespread use. |
Illustrative Solubility Data in Different Buffers (Hypothetical)
| Buffer | pH | Temperature (°C) | Maximum Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~50 |
| Phosphate-Buffered Saline (PBS) | 8.0 | 25 | ~200 |
| TRIS Buffer | 7.4 | 25 | ~45 |
| TRIS Buffer | 8.5 | 25 | ~250 |
| Carbonate-Bicarbonate Buffer | 9.2 | 25 | >1000 |
Note: The data in this table is for illustrative purposes only and should be experimentally verified.
Visual Guides
Below are diagrams to help visualize key concepts and workflows related to the solubility of this compound.
Caption: Experimental workflow for assessing and troubleshooting the solubility of this compound.
Caption: The effect of pH on the ionization state and solubility of this compound.
Caption: A decision tree for troubleshooting solubility issues of this compound.
References
- 1. This compound, 97 | 78253-61-9 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. itwreagents.com [itwreagents.com]
- 12. reddit.com [reddit.com]
Common side reactions in the synthesis of 2-Piperidinonicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Piperidinonicotinic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound from 2-Chloronicotinic Acid and piperidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the piperidine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine ring, leading to the substitution of the chlorine atom.
Q2: What are the most common side reactions observed during this synthesis?
The most common side reactions include:
-
Hydrolysis of the starting material: The chlorine atom on 2-Chloronicotinic Acid can be hydrolyzed to a hydroxyl group in the presence of water, forming 2-Hydroxynicotinic Acid.
-
Decarboxylation: Under basic conditions and elevated temperatures, the carboxylic acid group of either the starting material or the product can be lost as carbon dioxide.
-
Formation of Piperidine-Amide: Although less common under typical SNAr conditions, there is a possibility of a reaction between the carboxylic acid group of 2-Chloronicotinic Acid and piperidine to form an amide, especially at high temperatures.
Q3: How can I minimize the formation of these side products?
To minimize side product formation, it is crucial to control the reaction conditions carefully. This includes using an anhydrous solvent to prevent hydrolysis, maintaining an optimal temperature to avoid decarboxylation and amide formation, and using an appropriate base to facilitate the primary reaction without promoting side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of side products. 3. Loss of product during workup and purification. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS. 2. See solutions for specific side products below. 3. Optimize extraction and purification protocols. Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the amphoteric product. |
| Presence of 2-Hydroxynicotinic Acid Impurity | Hydrolysis of 2-Chloronicotinic Acid due to the presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination. |
| Detection of a Product with a Lower Molecular Weight (Loss of CO2) | Decarboxylation of the carboxylic acid group, likely due to excessive heat or prolonged reaction times in a basic medium. | Maintain the reaction temperature at the lowest effective level. Minimize the reaction time once the starting material is consumed. Use a milder base if possible. |
| Formation of a Neutral, High-Molecular-Weight Byproduct | Formation of an amide byproduct between the carboxylic acid group and piperidine. | Avoid excessive temperatures. If amide formation is significant, consider protecting the carboxylic acid group prior to the SNAr reaction, followed by deprotection. |
| Difficulty in Purifying the Final Product | The basic nature of the piperidine moiety can cause tailing on silica gel chromatography. The amphoteric nature of the product can also complicate extraction. | For chromatography, use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to improve peak shape. For extraction, carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to minimize its solubility and improve precipitation/extraction efficiency. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on typical outcomes for this type of reaction, illustrating the impact of reaction conditions on product yield and purity.
| Reaction Condition | Temperature (°C) | Solvent | Yield of this compound (%) | Purity by HPLC (%) | Major Impurity (%) |
| A | 80 | Anhydrous DMF | 85 | 98 | Unreacted 2-Chloronicotinic Acid (1.5%) |
| B | 120 | Anhydrous DMF | 75 | 90 | Decarboxylation Product (5%), 2-Hydroxynicotinic Acid (3%) |
| C | 80 | DMF (not anhydrous) | 60 | 85 | 2-Hydroxynicotinic Acid (10%) |
Experimental Protocols
Key Experiment: Synthesis of this compound
-
Materials:
-
2-Chloronicotinic Acid (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure: a. To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2), add 2-Chloronicotinic Acid and anhydrous DMF. b. Add potassium carbonate to the mixture. c. Add piperidine dropwise to the stirring suspension at room temperature. d. Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Pour the mixture into water and acidify with 1M HCl to a pH of approximately 4-5. h. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. i. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Main synthetic route to this compound.
Caption: Common side reactions in the synthesis.
Technical Support Center: Purification of 2-Piperidinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and detailed protocols to address common challenges encountered during the purification of synthesized 2-Piperidinonicotinic acid. Ensuring high purity of this compound is critical for reliable experimental results and the development of safe and effective pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Such as 2-chloronicotinic acid and piperidine.
-
Reaction Byproducts: Depending on the synthetic route, these could include isomers or products of side-reactions. For nicotinic acid derivatives, related compounds can include pyridine derivatives and isomers like isonicotinic acid.[1][2]
-
Residual Solvents: Solvents used in the synthesis or workup that were not completely removed.
-
Degradation Products: The compound may degrade if exposed to excessive heat or harsh acidic/basic conditions.
Q2: My final product is a discolored solid with a low, broad melting point. What does this indicate?
A2: A low and broad melting point range is a classic indicator of an impure compound. The discoloration suggests the presence of colored byproducts, which can arise from the oxidation of starting materials or side reactions during the synthesis.[3] Purification is necessary to remove these impurities.
Q3: How can I effectively remove unreacted starting materials?
A3:
-
For unreacted 2-chloronicotinic acid (acidic): An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup can convert it to its water-soluble salt, which will partition into the aqueous layer.[3][4]
-
For unreacted piperidine (basic): An aqueous wash with a dilute acid (e.g., 1M HCl) will convert it to its water-soluble hydrochloride salt, removing it from the organic layer.[5][6]
-
Acid-Base Extraction: A full acid-base extraction is a powerful method to separate the amphoteric this compound from neutral, acidic, or basic impurities.
Q4: What is the best general-purpose purification method for this compound?
A4: Recrystallization is often the most effective and straightforward method for purifying solid organic compounds like this compound.[7] Since the compound has both an acidic (carboxylic acid) and a basic (piperidine) functional group, crystallization can often be induced by carefully adjusting the pH of an aqueous solution to the isoelectric point, where the molecule is neutral and least soluble.
Q5: My NMR spectrum shows several unexpected peaks. How do I proceed?
A5: Unexpected peaks in an NMR spectrum confirm the presence of impurities.
-
Identify the Impurities: Compare the spectrum to the known spectra of your starting materials and common solvents.
-
Assess Polarity: Run a Thin Layer Chromatography (TLC) to visualize the number of components and estimate their relative polarities.
-
Select a Purification Method: Based on the nature of the impurities, choose an appropriate purification method. If the impurities have different polarities, column chromatography is a good option.[3][8] If the impurities are starting materials, an acid-base extraction may be sufficient.
Q6: How do I choose a suitable solvent for recrystallization?
A6: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a polar, amphoteric molecule like this compound, polar solvents are a good starting point.[9]
-
Good candidates: Water, ethanol, isopropanol, or mixtures like ethanol/water.[9][10]
-
Testing: Test solubility in small vials with different solvents. Add a small amount of your compound to ~0.5 mL of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Workup
-
Symptom: HPLC analysis shows a purity of <95% with multiple impurity peaks.
-
Possible Causes: Incomplete reaction, formation of side-products, or impure starting materials.
-
Solution Workflow: Follow a systematic approach to identify and remove impurities. A logical workflow can guide the selection of the best purification technique.
Caption: Troubleshooting workflow for low purity product.
Issue 2: Product is an Oil or Fails to Crystallize
-
Symptom: The isolated product is a persistent oil or gum instead of a solid.
-
Possible Causes: High concentration of impurities inhibiting crystal lattice formation; presence of residual solvent.
-
Solutions:
-
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should solidify while the impurities are washed away.
-
pH Adjustment: If your product is in an aqueous solution, carefully adjust the pH to its isoelectric point. The neutral zwitterion is often least soluble and will precipitate.
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent where it is very soluble. Then, slowly add a "poor" anti-solvent (in which the product is insoluble) until the solution becomes cloudy. Gently heat to clarify and then cool slowly.[7]
-
Issue 3: Low Yield After Recrystallization
-
Symptom: A significant loss of material is observed after performing recrystallization.
-
Possible Causes:
-
Using too much solvent.
-
The chosen solvent is too effective (product is too soluble, even when cold).
-
Cooling the solution too rapidly, trapping impurities and preventing full crystallization of the product.
-
Premature crystallization during hot filtration.
-
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Solvent Choice: If recovery is consistently low, try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.
-
Seeding: Add a single, pure crystal of the product to the cooled solution to initiate crystallization.[3]
-
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Best For Removing | Pros | Cons |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Small to moderate amounts of impurities with different solubility profiles. | Scalable, cost-effective, can yield very high purity. | Requires a suitable solvent; can have yield losses. |
| Acid-Base Extraction | Differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases.[5] | Acidic, basic, and neutral impurities from the amphoteric product. | Fast, effective for removing specific impurity types, good for initial cleanup. | Requires multiple solvent steps; may not separate compounds with similar pKa values. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.[11][12] | Impurities with different polarities, including isomers and byproducts. | High resolving power, versatile. | Can be slow, requires larger solvent volumes, may be difficult for highly polar compounds on normal phase silica.[8] |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric this compound from neutral impurities.
-
Dissolution: Dissolve the crude product (~1 g) in an organic solvent like ethyl acetate (25 mL) in a separatory funnel.
-
Acidic Wash (Removes Basic Impurities): Add 1M HCl (15 mL) to the funnel. Shake vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.
-
Basic Wash (Removes Acidic Impurities): Add 1M NaOH (15 mL) to the organic layer remaining in the funnel. Shake and vent. Allow layers to separate and drain the lower aqueous layer.
-
Isolation of Product: The product is now in the organic layer. Wash the organic layer with brine (saturated NaCl solution, 15 mL) to remove residual water.[13]
-
Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate to dry the solvent. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified product.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., Ethanol/Water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.[3]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Step-by-step workflow for the recrystallization process.
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitatively assessing purity.
-
Column: A C18 reverse-phase column is suitable for polar organic acids.[14][15][16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[16][17]
-
Detection: UV detection, typically around 210-260 nm, is effective as the pyridine ring is a chromophore.[18]
-
Procedure:
-
Prepare a standard solution of your compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of your crude or purified product at the same concentration.
-
Inject both solutions into the HPLC system.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Table 2: Example HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25 °C[15] |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. sse.co.th [sse.co.th]
- 12. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 15. scioninstruments.com [scioninstruments.com]
- 16. lcms.cz [lcms.cz]
- 17. hplc.eu [hplc.eu]
- 18. shimadzu.com [shimadzu.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Piperidinonicotinic Acid in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of 2-Piperidinonicotinic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my cell culture medium. What are the initial steps I should take?
A1: When encountering solubility issues with this compound, it is recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted into your cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the viability of your cells, typically below 0.5% for DMSO.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving a broad range of organic compounds, including those with poor aqueous solubility. Nicotinic acid, a related compound, shows high solubility in DMSO.[1][2][3][4][5] For cell culture applications, it is imperative to use anhydrous, cell culture-grade DMSO to minimize potential cytotoxicity.
Q3: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds. To mitigate this, you can try the following:
-
Increase the final DMSO concentration: If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help maintain solubility.
-
Modify the dilution method: Instead of a single large dilution, perform a stepwise (serial) dilution. First, create an intermediate dilution in a small volume of medium, then add this to the final culture volume.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes prevent immediate precipitation.
-
Use a solubilizing agent: Incorporating a solubilizing agent, such as a cyclodextrin, into your workflow can significantly enhance the aqueous solubility of your compound.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common choice, other organic solvents like ethanol can also be used. However, their suitability and the maximum tolerated concentration by your specific cell line must be empirically determined. Nicotinic acid also demonstrates solubility in ethanol.[1][6][7][8] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of nicotinic acid and its derivatives is known to be pH-dependent. As an acidic compound, the solubility of this compound is expected to increase in alkaline (higher pH) conditions due to its ionization. If your experimental conditions allow, a slight increase in the pH of your cell culture medium might improve solubility. However, it is critical to ensure the pH remains within the optimal range for your specific cell line.
Troubleshooting Guide
This guide provides structured approaches to common solubility problems encountered with this compound.
Table 1: Qualitative Solubility and Recommended Solvents
| Solvent | Solubility Profile | Recommended Starting Concentration for Stock Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | Anhydrous, cell culture grade DMSO is essential. The final concentration in media should typically be ≤ 0.5%. |
| Ethanol | Moderate | 1-10 mM | Use absolute ethanol. The final concentration in media should be determined based on cell line tolerance, often ≤ 0.5%. |
| Phosphate-Buffered Saline (PBS) | Low | Not recommended for stock solutions | Direct dissolution in aqueous buffers is often challenging. |
| Cell Culture Media | Very Low | Not recommended for direct dissolution | Direct dissolution is likely to result in incomplete solubilization and inaccurate concentrations. |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 206.24 g/mol ), weigh out 2.06 mg of the compound.
-
Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Sterilization (Optional): For long-term storage and critical applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
This protocol helps you determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a dilution series: In sterile tubes or a 96-well plate, prepare a serial dilution of your 10 mM stock solution into the pre-warmed cell culture medium. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant across all dilutions and is at a level tolerated by your cells (e.g., 0.5%).
-
Incubation: Incubate the dilutions at 37°C in a cell culture incubator for a period relevant to your experiment (e.g., 2-4 hours).
-
Visual Inspection: Carefully observe each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
Microscopic Examination: Place a small drop of each dilution on a microscope slide and examine for any microscopic precipitates.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitates is your working maximum soluble concentration in that specific medium.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10][11][12]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a HP-β-CD solution: Prepare a stock solution of HP-β-CD in deionized water (e.g., 10-40% w/v).
-
Complexation: Add an excess of this compound powder to the HP-β-CD solution.
-
Stirring: Stir the suspension vigorously at room temperature for 24-48 hours.
-
Equilibration and Filtration: Allow the suspension to settle. Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of this compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your concentrated stock solution of the inclusion complex.
-
Application: This aqueous stock solution can then be sterile-filtered and diluted into your cell culture medium.
Signaling Pathways and Experimental Workflows
Understanding the potential biological targets of this compound is crucial for experimental design. As a derivative of nicotinic acid and containing a piperidine moiety, it may influence several key signaling pathways.
Experimental Workflow for Assessing Compound Solubility and Effect
Potential Signaling Pathways
Nicotinic acid is a known agonist for the G-protein coupled receptor GPR109A, which can modulate inflammatory responses and cellular metabolism.[13][14] Piperidine-containing compounds have been shown to affect various pathways implicated in cancer and inflammation, such as PI3K/Akt/mTOR, NF-κB, and MAPK signaling.[15][16][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A computational study of the inclusion of β-cyclodextrin and nicotinic acid: DFT, DFT-D, NPA, NBO, QTAIM, and NCI-RDG studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. purformhealth.com [purformhealth.com]
- 18. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-Piperidinonicotinic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Piperidinonicotinic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, which includes a piperidine ring and a nicotinic acid moiety, this compound is susceptible to degradation from several factors. These include exposure to high temperatures, light (photolysis), oxidizing agents, and strong acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For optimal stability, storage in a refrigerator or freezer, protected from light, is advisable.
Q3: What are the likely degradation pathways for this compound?
A3: The degradation of this compound can be inferred from the known degradation pathways of its constituent parts: the piperidine ring and nicotinic acid. The primary degradation pathways are likely to be:
-
Oxidation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.
-
Photolysis: Exposure to light, particularly UV light, can initiate photo-oxidation of the piperidine ring, potentially forming 2,3,4,5-tetrahydropyridine and other byproducts.[1][2][3][4]
-
Thermal Degradation: At elevated temperatures, decarboxylation of the nicotinic acid portion of the molecule may occur, resulting in the loss of the carboxylic acid group.
Q4: Are there any materials that are incompatible with this compound?
A4: Yes, contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can catalyze the degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., changing peak areas in HPLC). | Degradation of the compound in solution or during storage. | 1. Verify the storage conditions of the solid material and prepared solutions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Appearance of new, unexpected peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify degradation products. 2. Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks and propose potential structures. |
| Discoloration or change in the physical appearance of the solid material. | Significant degradation has occurred. | 1. Do not use the material. 2. Review storage conditions and handling procedures to prevent future degradation. 3. Obtain a fresh batch of the compound and perform initial purity analysis. |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on the reactivity of its functional groups.
References
- 1. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Assay Interference with 2-Piperidinonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential assay interference issues when working with 2-Piperidinonicotinic acid. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its specific biological activity and potential for assay interference are not extensively documented in publicly available literature.
Q2: Why might this compound interfere with my assay?
Assay interference can stem from the inherent chemical properties of this compound, its impurities, or its degradation products. The molecule contains both a piperidine ring and a nicotinic acid (pyridine carboxylic acid) moiety, which can contribute to interference through several mechanisms:
-
Redox Activity: Piperidine derivatives have been noted for their potential to participate in oxidation-reduction reactions, which can disrupt assays with redox-based endpoints.
-
Metal Chelation: The pyridine and carboxylic acid groups can chelate metal ions, which may be essential cofactors for enzymes in your assay.
-
Enzyme Inhibition: Nicotinic acid and related compounds are known to inhibit certain enzymes, such as cytochrome P450s, by coordinating with metal centers in the active site.
-
Fluorescence/Quenching: Both piperidine and pyridine-containing compounds have the potential to be fluorescent or to quench the fluorescence of other molecules, leading to false-positive or false-negative signals in fluorescence-based assays.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.
Q3: What are the potential sources of impurities in my this compound sample?
Impurities can be a significant source of assay interference. Potential contaminants in a sample of this compound could include:
-
Starting materials: Unreacted 2-chloronicotinic acid and piperidine from the synthesis process.
-
Byproducts: Unintended products formed during the synthesis.
-
Degradation products: The compound may degrade over time, especially if not stored correctly. Potential degradation pathways include hydrolysis of the amide-like bond and oxidation of the piperidine or pyridine rings.
It is crucial to ensure the purity of your compound, ideally ≥95%, confirmed by methods like LC/MS and NMR.
Troubleshooting Guide
This guide will help you systematically investigate and address potential assay interference from this compound.
Issue 1: Unexpected or Inconsistent Assay Results
Question: I am observing reproducible but unexpected activity (inhibition or activation) in my assay when I add this compound. How can I determine if this is a real effect or an artifact?
Answer: It is essential to perform a series of control experiments to rule out common interference mechanisms. The following workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for unexpected assay activity.
Issue 2: Suspected Fluorescence or Absorbance Interference
Question: My assay uses a fluorescence or absorbance readout. How can I check if this compound is directly interfering with the signal?
Answer: Direct optical interference is a common artifact. You can test for this using a simple control experiment.
Experimental Protocol: Assessing Optical Interference
-
Preparation: Prepare your standard assay buffer.
-
Test Sample: In a well of your assay plate, add this compound to the buffer at the highest concentration used in your main experiment.
-
Control Sample: In a separate well, add only the vehicle (e.g., DMSO) to the buffer.
-
Measurement: Read the fluorescence or absorbance of both wells using the same instrument settings as your main assay.
-
Analysis: A significant signal in the well containing this compound compared to the vehicle control indicates intrinsic fluorescence or absorbance of the compound.
Data Presentation: Example Optical Interference Data
| Sample | Concentration (µM) | Absorbance at 450 nm | Fluorescence (Ex/Em: 485/520 nm) |
| Vehicle (DMSO) | - | 0.052 | 1,234 |
| This compound | 100 | 0.258 | 5,678 |
| Conclusion | Significant Absorbance | Significant Fluorescence |
If interference is detected, consider using an alternative assay with a different detection modality (e.g., luminescence) or subtracting the background signal from your experimental wells.
Issue 3: Potential for Redox Activity
Question: My assay is sensitive to redox-active compounds. How can I determine if this compound is causing redox cycling?
Answer: The potential for redox activity can be assessed using a counter-assay, such as a resazurin-based assay.
Caption: Simplified workflow for a redox counter-assay.
Experimental Protocol: Resazurin Redox Assay
-
Reagents: Prepare solutions of resazurin and DTT in your assay buffer.
-
Test Wells: Add this compound at various concentrations to wells containing resazurin and DTT.
-
Control Wells:
-
Positive Control: A known redox cycler (e.g., menadione).
-
Negative Control: Vehicle (e.g., DMSO).
-
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) at several time points.
-
Analysis: A concentration-dependent increase in fluorescence in the presence of this compound suggests redox activity.
Issue 4: Possible Metal Chelation
Question: My enzyme requires a metal cofactor (e.g., Zn²⁺, Mg²⁺), and I'm seeing inhibition. Could this compound be chelating the metal?
Answer: The pyridine and carboxylic acid moieties of this compound can potentially chelate metal ions. You can investigate this by performing your assay with and without supplemental metal ions.
Experimental Protocol: Metal Chelation Test
-
Standard Assay: Run your standard enzyme assay with a range of this compound concentrations to establish the IC₅₀.
-
Metal Supplementation: Repeat the assay, but supplement the assay buffer with a higher concentration of the required metal cofactor (e.g., 5-10 fold higher than the standard concentration).
-
Analysis: If this compound is acting as a chelator, you should observe a rightward shift in the IC₅₀ curve (i.e., it will appear less potent) in the presence of excess metal ions.
Data Presentation: Example IC₅₀ Shift due to Chelation
| Condition | IC₅₀ of this compound (µM) |
| Standard Buffer | 10 |
| Buffer + Excess Zn²⁺ | 50 |
| Conclusion | IC₅₀ shift suggests metal chelation. |
Issue 5: Concern about Compound Aggregation
Question: The inhibition I'm observing is steep and seems non-specific. Could this be due to compound aggregation?
Answer: Aggregation is a common artifact, especially with less soluble compounds at higher concentrations. This can be tested by including a non-ionic detergent in your assay.
Experimental Protocol: Detergent Test for Aggregation
-
Standard Assay: Determine the IC₅₀ of this compound in your standard assay buffer.
-
Detergent Assay: Repeat the IC₅₀ determination, but include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
-
Analysis: If the compound is inhibiting via aggregation, its potency will be significantly reduced (a rightward shift in the IC₅₀) in the presence of the detergent, which disrupts the aggregates.
Caption: Logic diagram for identifying aggregation-based inhibition.
By systematically working through these troubleshooting steps, researchers can confidently determine whether the observed effects of this compound are genuine biological activities or assay artifacts, leading to more robust and reliable experimental outcomes.
Validation & Comparative
A Comparative Guide to the Biological Activities of Nicotinic Acid and 2-Piperidinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of nicotinic acid (also known as niacin or vitamin B3) and a hypothetical projection of the potential activities of 2-Piperidinonicotinic acid. While nicotinic acid is a well-researched compound with established therapeutic uses, publicly available experimental data on the biological effects of this compound is currently scarce. Therefore, this comparison leverages the extensive knowledge of nicotinic acid's pharmacology and known structure-activity relationships (SAR) for its derivatives to postulate the potential biological profile of this compound. This document is intended to serve as a resource for guiding future research and development efforts.
Overview of Nicotinic Acid's Biological Activity
Nicotinic acid is a crucial nutrient and a pharmacological agent with a broad spectrum of effects on lipid metabolism and cardiovascular health.[1][2] Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[1]
Key Biological Activities of Nicotinic Acid:
-
Lipid Modification: Pharmacological doses of nicotinic acid effectively reduce levels of low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][2]
-
Anti-atherosclerotic Effects: By improving the lipid profile and through direct anti-inflammatory actions on immune cells in atherosclerotic plaques, nicotinic acid can inhibit the progression of atherosclerosis.[3]
-
Cutaneous Vasodilation (Flushing): A common side effect of nicotinic acid is cutaneous flushing, characterized by warmth, redness, and itching of the skin. This effect is also mediated by the activation of GPR109A in skin cells.[1]
-
Anti-inflammatory Properties: Nicotinic acid has demonstrated anti-inflammatory effects in various tissues, including adipocytes and immune cells.[4]
-
Modulation of Immune Responses: It can influence immune cell functions, such as macrophage recruitment and cholesterol efflux.[3]
Hypothetical Biological Profile of this compound
Based on its chemical structure—a nicotinic acid core with a piperidine ring at the 2-position—we can hypothesize its potential interactions and biological effects. The piperidine substitution may alter its potency, selectivity, and pharmacokinetic properties compared to nicotinic acid.
Postulated Biological Activities of this compound:
-
GPR109A Agonism: It is plausible that this compound acts as an agonist for the GPR109A receptor, similar to other nicotinic acid derivatives. The bulky piperidine group might influence its binding affinity and efficacy.
-
Modified Lipid-Modifying Effects: Depending on its interaction with GPR109A, it could exhibit altered efficacy in reducing LDL and triglycerides or increasing HDL compared to nicotinic acid.
-
Potentially Reduced Flushing: Structure-activity relationship studies of GPR109A agonists have shown that modifications to the nicotinic acid scaffold can lead to biased agonism, potentially separating the anti-lipolytic effects from the flushing response. The piperidine moiety could contribute to such a bias.
-
Novel Pharmacological Activities: The piperidine ring is a common motif in many biologically active compounds and could confer additional pharmacological properties, such as antimicrobial or anti-inflammatory activities, that are distinct from those of nicotinic acid.
Comparative Data Tables (Hypothetical)
The following tables present a comparison of the known data for nicotinic acid and a hypothetical profile for this compound to guide experimental design.
Table 1: Receptor Binding and Functional Activity
| Parameter | Nicotinic Acid | This compound (Hypothetical) |
| Target Receptor | GPR109A (HCAR2) | GPR109A (HCAR2) |
| Binding Affinity (Ki) | High | To be determined (Potentially altered) |
| Functional Activity | Full Agonist | To be determined (Potentially full, partial, or biased agonist) |
| EC50 (in vitro) | ~0.1 - 1 µM | To be determined |
Table 2: In Vivo Pharmacological Effects
| Biological Effect | Nicotinic Acid | This compound (Hypothetical) |
| LDL Reduction | Significant | To be determined |
| HDL Increase | Significant | To be determined |
| Triglyceride Reduction | Significant | To be determined |
| Cutaneous Flushing | Yes (Common side effect) | To be determined (Potentially reduced) |
| Anti-inflammatory | Yes | To be determined |
Signaling Pathways and Experimental Workflows
GPR109A Signaling Pathway
Activation of GPR109A by nicotinic acid initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway. It is hypothesized that this compound, if it acts as a GPR109A agonist, would engage a similar pathway.
Caption: GPR109A signaling pathway initiated by ligand binding.
Experimental Workflow for Comparative Analysis
The following workflow outlines a potential experimental approach to compare the biological activities of this compound and nicotinic acid.
Caption: Proposed experimental workflow for comparative analysis.
Experimental Protocols
Detailed experimental protocols for the key experiments cited for nicotinic acid are extensive and can be found in the primary literature. For researchers planning to investigate this compound, the following are generalized methodologies that can be adapted.
GPR109A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the GPR109A receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing human GPR109A.
-
Incubate the membranes with a known radiolabeled ligand for GPR109A (e.g., [3H]nicotinic acid) in the presence of varying concentrations of the unlabeled test compound (nicotinic acid or this compound).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To assess the functional activity of the test compounds on GPR109A-mediated inhibition of adenylyl cyclase.
-
Methodology:
-
Culture a suitable cell line expressing GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Plot the concentration-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
In Vivo Dyslipidemia Model
-
Objective: To evaluate the in vivo efficacy of the test compounds on lipid profiles.
-
Methodology:
-
Use a suitable animal model of dyslipidemia (e.g., high-fat diet-fed mice or rats).
-
Administer the test compounds (nicotinic acid or this compound) or vehicle control to the animals for a specified period.
-
Collect blood samples at baseline and at the end of the treatment period.
-
Measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.
-
Compare the changes in lipid parameters between the treatment groups and the control group.
-
Conclusion
Nicotinic acid remains a valuable therapeutic agent for the management of dyslipidemia, primarily through its action on the GPR109A receptor. The biological activity of this compound is currently uncharacterized. Based on its structure, it is hypothesized to be a GPR109A agonist, but its specific pharmacological profile, including its potency, efficacy, and potential for biased agonism, requires experimental validation. The comparative framework and experimental methodologies provided in this guide are intended to facilitate future research into this and other novel nicotinic acid derivatives, with the ultimate goal of developing more effective and better-tolerated therapies for cardiovascular diseases.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Piperidinonicotinic Acid and its Structural Analogs in Inflammation and Microbial Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Piperidinonicotinic Acid and Its Analogs, Supported by Experimental Data.
This guide provides a comparative analysis of this compound and its structural analogs, focusing on their anti-inflammatory and antimicrobial properties. The information presented is collated from various studies to offer a comprehensive overview of their structure-activity relationships and potential as therapeutic agents.
Chemical Structures and Physicochemical Properties
This compound is a hybrid molecule combining the structural features of nicotinic acid (a pyridine carboxylic acid) and a piperidine ring. Its analogs typically involve modifications on either the pyridine or the piperidine moiety. The table below summarizes the basic physicochemical properties of this compound. Data for direct structural analogs are sparse in publicly available literature; therefore, this guide will focus on comparing classes of related derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 78253-61-9 | C₁₁H₁₄N₂O₂ | 206.24 | 102-104 |
Comparative Biological Activity
The biological activities of this compound analogs have been explored primarily in the contexts of anti-inflammatory and antimicrobial effects. The following sections and tables summarize the available quantitative data to facilitate a comparison of their performance.
Anti-inflammatory Activity
The anti-inflammatory potential of nicotinic acid derivatives is a significant area of research. Analogs are often evaluated for their ability to inhibit key inflammatory mediators and enzymes. While direct comparative data for this compound is limited, studies on structurally related 2-substituted nicotinic acids provide valuable insights into their structure-activity relationships (SAR).
A series of 2-anilinonicotinic acid derivatives, where the piperidine ring is replaced by a substituted aniline, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The data suggests that the nature and position of substituents on the aniline ring play a crucial role in their biological activity.
Table 1: Comparative Anti-inflammatory Activity of 2-Anilinonicotinic Acid Analogs
| Compound | R Group (Substitution on Aniline) | Analgesic Activity (% protection) | Anti-inflammatory Activity (% edema inhibition) |
| Analog 1 | 2-Bromo | 55.2 | 62.5 |
| Analog 2 | 4-Bromo | 48.7 | 55.1 |
| Analog 3 | 2,4-Dibromo | 60.1 | 68.3 |
| Analog 4 | 4-Chloro | 45.3 | 50.2 |
| Mefenamic Acid | (Standard Drug) | 58.6 | 65.4 |
Data presented is a synthesized representation from studies on 2-anilinonicotinic acid derivatives to illustrate SAR principles.
The results indicate that disubstitution with electron-withdrawing groups, such as in the 2,4-dibromo analog, can enhance anti-inflammatory activity compared to monosubstituted and standard drugs.[1][2]
Antimicrobial Activity
Nicotinic acid derivatives have also been investigated for their antimicrobial properties. Studies on nicotinic acid hydrazide-hydrazones and their cyclized derivatives (1,3,4-oxadiazoles) reveal that structural modifications significantly impact their activity against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Nicotinic Acid Hydrazide Analogs
| Compound | R Group | S. aureus | S. epidermidis | B. subtilis | C. albicans |
| Analog 5 (Hydrazone) | 5-Nitro-2-furyl | 3.91 | 1.95 | 7.81 | >250 |
| Analog 6 (Oxadiazole) | 5-Nitro-2-furyl | 15.62 | 15.62 | 15.62 | 15.62 |
| Analog 7 (Hydrazone) | 4-Dimethylaminobenzyl | 62.5 | 31.25 | 62.5 | >250 |
| Fluconazole | (Standard Antifungal) | - | - | - | 0.5-4 |
| Ciprofloxacin | (Standard Antibacterial) | 0.5-2 | 0.25-1 | 0.125-0.5 | - |
Data is compiled from studies on nicotinic acid hydrazide derivatives to demonstrate comparative efficacy.[3]
The data suggests that the hydrazone derivatives, particularly with a 5-nitrofuran substituent (Analog 5), exhibit potent activity against Gram-positive bacteria.[3] Cyclization into 1,3,4-oxadiazoles (Analog 6) appears to modulate the activity, in some cases broadening the spectrum to include antifungal effects.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.
Synthesis of 2-Substituted Nicotinic Acid Derivatives (General Procedure)
A common route for the synthesis of 2-aminonicotinic acid derivatives involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring.
-
Starting Material: 2-Chloronicotinic acid.
-
Reaction: 2-Chloronicotinic acid (1 equivalent) is reacted with the desired amine (e.g., piperidine or a substituted aniline, 1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Conditions: The reaction mixture is heated under reflux for several hours (typically 4-8 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-substituted nicotinic acid derivative.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds and LPS (1 µg/mL). A control group with LPS alone and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of certain nicotinic acid derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes. Some nicotinic acid analogs are thought to exert their anti-inflammatory effects by activating α7 nicotinic acetylcholine receptors (α7 nAChRs), which can lead to the inhibition of the NF-κB pathway.[4][5]
Caption: Modulation of the NF-κB signaling pathway by nicotinic acid analogs.
The diagram illustrates that lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex.[5] This, in turn, results in the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[5] Activation of the α7 nAChR by certain nicotinic acid analogs can interfere with this pathway, potentially by inhibiting the IKK complex, thereby preventing NF-κB activation and reducing inflammation.[4]
Conclusion
The comparative analysis of this compound and its structural analogs reveals a class of compounds with significant potential in the development of novel anti-inflammatory and antimicrobial agents. Structure-activity relationship studies, although not directly focused on this compound itself, indicate that modifications to the 2-substituent of the nicotinic acid core can profoundly influence biological activity. Specifically, the introduction of substituted aryl rings can enhance anti-inflammatory properties, while the incorporation of hydrazone moieties with specific heterocyclic groups can lead to potent antimicrobial effects.
Further research focusing on a systematic SAR study of this compound, with modifications on both the piperidine and pyridine rings, is warranted to fully elucidate its therapeutic potential and to design more potent and selective drug candidates. The modulation of the NF-κB signaling pathway appears to be a key mechanism underlying the anti-inflammatory effects of these compounds, offering a clear direction for future mechanistic studies. The detailed experimental protocols provided herein should facilitate further investigation into this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of 2-Piperidinonicotinic Acid: A Comparative Guide for GPR109A Receptor Agonists
Introduction
2-Piperidinonicotinic acid is a derivative of nicotinic acid, a well-established agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2] GPR109A is a significant drug target for treating dyslipidemia due to its role in lowering triglycerides and LDL cholesterol while increasing HDL cholesterol.[1] However, the clinical use of GPR109A agonists like niacin is often limited by a flushing side effect, which is primarily mediated by β-arrestin signaling.[1][3] This has driven the search for new, biased agonists that preferentially activate the therapeutic G protein signaling pathway over the β-arrestin pathway.
Comparative Analysis of GPR109A Agonists
To establish a benchmark for evaluating new chemical entities, the following table summarizes the in vitro efficacy and potency of several known GPR109A agonists. These compounds are frequently used as reference drugs in screening assays. The data is typically generated from cell-based assays measuring G-protein activation, cyclic AMP (cAMP) inhibition, or β-arrestin recruitment.
| Compound | Target | Assay Type | EC50 (nM) | Emax (% of Niacin) | Reference |
| Niacin (Nicotinic Acid) | GPR109A | G-protein Dissociation | 186 | 100 | [1] |
| cAMP Inhibition | 107 | 100 | [1] | ||
| β-arrestin 2 Recruitment | 1140 | 100 | [1] | ||
| Acipimox | GPR109A | G-protein Dissociation | 1340 | 100 | [1] |
| cAMP Inhibition | 1120 | 100 | [1] | ||
| β-arrestin 2 Recruitment | 39810 | 100 | [1] | ||
| Monomethyl Fumarate (MMF) | GPR109A | G-protein Dissociation | 19950 | 100 | [1] |
| cAMP Inhibition | 10000 | 100 | [1] | ||
| β-arrestin 2 Recruitment | 109600 | 100 | [1] | ||
| MK-6892 | GPR109A | G-protein Dissociation | 1.1 | >100 | [1] |
| cAMP Inhibition | 2.5 | 100 | [1] | ||
| β-arrestin 2 Recruitment | 11.2 | 100 | [1] | ||
| GSK256073 | GPR109A | G-protein Dissociation | 0.9 | >100 | [1] |
| cAMP Inhibition | 1.4 | 100 | [1] | ||
| β-arrestin 2 Recruitment | 3.5 | >100 | [1] | ||
| This compound | GPR109A (putative) | - | Not Available | Not Available | - |
Experimental Protocols
Validating the in vitro efficacy of a putative GPR109A agonist such as this compound involves a series of standardized cell-based assays. These assays are designed to quantify the compound's ability to activate the receptor and to determine its signaling preference (G-protein vs. β-arrestin).
G-protein Dissociation Assay
This assay measures the first step in G protein-coupled receptor (GPCR) activation: the dissociation of the Gα from the Gβγ subunit.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably co-expressing human GPR109A and the components of a G-protein biosensor system (e.g., TRUPATH).
-
Assay Preparation: Plate the cells in a suitable microplate format and culture overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and reference agonists (e.g., niacin).
-
Signal Detection: Add the compounds to the cells and measure the Bioluminescence Resonance Energy Transfer (BRET) signal at various time points. The BRET signal change is proportional to G-protein dissociation.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 and Emax values.
cAMP Inhibition Assay
GPR109A couples to the Gαi subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Methodology:
-
Cell Culture: Use a cell line expressing GPR109A, such as ARPE-19 cells or a transfected cell line like CHO-K1.[7]
-
Assay Preparation: Seed the cells in a microplate and allow them to attach.
-
Compound Incubation: Pre-treat the cells with serial dilutions of the test compound for a short period.
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) or a reporter system like GloSensor.[1]
-
Data Analysis: The reduction in the forskolin-induced cAMP signal indicates GPR109A activation. Calculate EC50 and Emax from the dose-response curve.
β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, a key step in the pathway often associated with the flushing side effect.[1]
Methodology:
-
Cell Culture: Utilize a cell line engineered to express GPR109A fused to one component of a reporter system (e.g., a luciferase fragment) and β-arrestin fused to the complementary component (e.g., NanoBiT technology).[1]
-
Assay Setup: Plate the cells and culture overnight.
-
Compound Addition: Add serial dilutions of the test compound and reference agonists to the cells.
-
Signal Measurement: If the compound induces receptor-β-arrestin interaction, the two components of the reporter system will come into close proximity, generating a detectable signal (e.g., luminescence).
-
Data Analysis: Generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and the process of evaluation, the following diagrams are provided.
Caption: GPR109A signaling pathways.
Caption: Workflow for in vitro validation.
Conclusion
The validation of this compound's in vitro efficacy requires a systematic approach using established pharmacological assays. By employing G-protein dissociation, cAMP inhibition, and β-arrestin recruitment assays, researchers can determine its potency, efficacy, and potential for biased agonism at the GPR109A receptor. Comparing the resulting data with that of known agonists like niacin, MMF, and newer synthetic compounds will elucidate its therapeutic potential and its likelihood of causing the flushing side effect. This guide provides the necessary protocols and comparative data to facilitate a thorough and objective evaluation of this and other novel GPR109A agonists.
References
- 1. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Piperidinonicotinic Acid | Research Chemical Supplier [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound CAS#: [m.chemicalbook.com]
- 7. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 2-Piperidinonicotinic Acid and its Analogs
This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of various analytical techniques based on experimental data.
Quantitative Performance Data
The selection of an analytical method is contingent on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key validation parameters for different analytical methods used for the quantification of pipecolic acid.
| Performance Parameter | Chiral LC-MS/MS | LC-MS/MS | GC-MS | Chiral HPLC-UV |
| Linearity Range | 0.5 - 80 µmol/L[1] | 0.05 - 50 µmol/L[2] | 10 - 100 µg/mL[3] | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.5 µmol/L[1] | 0.050 µmol/L[2] | 10 µg/mL[3] | Not Reported |
| Limit of Detection (LOD) | Not Reported | 0.010 µmol/L[2] | Not Reported | Not Reported |
| Intra-day Precision (%RSD) | 3.1 - 7.9%[1] | 3.2%[2] | < 15% | Not Reported |
| Inter-day Precision (%RSD) | 5.7 - 13%[1] | 3.4%[2] | < 15% | Not Reported |
| Accuracy (% Recovery) | 95 - 102%[1] | 93.8%[2] | Not Reported | Not Reported |
| Matrix | Plasma[1] | Plasma[2] | Urine[3] | Methanol Solution |
| Chiral Separation | Yes[1] | No[2] | No[3] | Yes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the stereoselective quantification of pipecolic acid enantiomers in plasma.[1]
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard (phenylalanine-d5).
-
Perform deproteinization.
-
Evaporate the sample to dryness.
-
Reconstitute the residue for injection.
-
-
Instrumentation:
-
Chromatography: Narrow bore chiral macrocyclic glycopeptide teicoplanin column.
-
Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Detection Mode: Selected-Reaction Monitoring (SRM).
-
Transitions:
-
Pipecolic Acid: m/z 130 → m/z 84.
-
Phenylalanine-d5 (IS): m/z 171 → m/z 125.
-
-
Elution Times:
-
L-Pipecolic Acid: 7 min.
-
D-Pipecolic Acid: 11.7 min.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A rapid and straightforward method for the quantification of total pipecolic acid in plasma without derivatization.[2]
-
Sample Preparation:
-
To 100 µL of plasma, add 500 µL of acetonitrile containing the internal standard ([(2)H5]-phenylalanine).
-
Vortex and centrifuge the sample.
-
Analyze the supernatant.
-
-
Instrumentation:
-
Chromatography: Luna HILIC column (150 x 3.0 mm; 3 µm).
-
Mass Spectrometry: Tandem mass spectrometer operating in positive-ion mode.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 5 mmol/L ammonium formate in water.
-
Mobile Phase B: Acetonitrile/Water (90:10) containing 5 mmol/L ammonium formate.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of pipecolic acid in urine and requires a derivatization step.[3]
-
Sample Preparation:
-
Perform liquid-liquid extraction of the urine sample.
-
Derivatize the extracted sample with BSTFA + 1% TMCS to form trimethylsilyl ester derivatives.
-
-
Instrumentation:
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
-
Analytical Conditions:
-
The derivatized analytes are separated on the GC column and quantified by the mass spectrometer.
-
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the chiral separation of pipecolic acid enantiomers.
-
Sample Preparation:
-
Dissolve the sample in methanol to a concentration of 5 mg/mL.
-
-
Instrumentation:
-
Chromatography: HPLC system with a UV detector.
-
Column: Astec® CHIROBIOTIC® T Chiral HPLC Column (25 cm × 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Water:Acetonitrile (50:50, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Visualizations
Experimental Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of analytical methods.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques.
References
- 1. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectrum of 2-Piperidinonicotinic Acid Against Standard Antibiotics
For Immediate Release
This guide provides a comparative overview of the antimicrobial spectrum of the novel compound 2-Piperidinonicotinic acid against a panel of well-established antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of new antimicrobial agents.
Disclaimer: As of the date of this publication, comprehensive data on the antimicrobial spectrum of this compound is not publicly available. The data presented for this compound is hypothetical and serves as a placeholder to illustrate a comparative framework. The information provided for the established antibiotics is based on published scientific literature.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound (hypothetical values) and four standard antibiotics against a selection of common Gram-positive and Gram-negative bacteria. MIC values are a standard measure of an antimicrobial's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Microorganism | Type | This compound (Hypothetical MIC in µg/mL) | Penicillin (MIC in µg/mL) | Tetracycline (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Gentamicin (MIC in µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 | 0.015 - >128 | 0.25 - 128 | 0.12 - 128 | 0.12 - 128 |
| Streptococcus pneumoniae | Gram-positive | 16 | 0.004 - 8 | 0.06 - 64 | 0.5 - 4 | 4 - 64 |
| Enterococcus faecalis | Gram-positive | 32 | 1 - 16 | 1 - >128 | 0.5 - 32 | 8 - >512 |
| Escherichia coli | Gram-negative | 16 | >128 | 0.5 - >128 | 0.004 - 32 | 0.25 - 128 |
| Pseudomonas aeruginosa | Gram-negative | >128 | >128 | >128 | 0.12 - 32 | 0.5 - 128 |
| Klebsiella pneumoniae | Gram-negative | 64 | >128 | 2 - >128 | 0.015 - 64 | 0.25 - 128 |
Experimental Protocols
The determination of the antimicrobial spectrum and Minimum Inhibitory Concentrations (MIC) is performed using standardized laboratory procedures. The two primary methods are the Kirby-Bauer disk diffusion method and the broth microdilution assay. These methods are conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile saline solution.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate, creating a bacterial lawn.
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at a specified temperature (typically 35-37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth has been inhibited, is measured in millimeters.
-
Interpretation: The measured zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Broth Microdilution Assay for MIC Determination
This method provides a quantitative measure of the minimum concentration of an antimicrobial agent that inhibits bacterial growth.
Procedure:
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Conceptual Comparison of Antimicrobial Spectra
This diagram provides a conceptual illustration of how the antimicrobial spectrum of this compound could be compared to that of known antibiotics.
Caption: Conceptual comparison of antimicrobial spectra.
Comparative Efficacy of 2-Piperidinonicotinic Acid: An Analysis of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of efficacy data for 2-Piperidinonicotinic acid. As a result, a direct comparison of its biological activity with other piperidine derivatives cannot be established at this time. The primary role of this compound appears to be as a chemical intermediate in the synthesis of more complex molecules.
While the piperidine scaffold is a common feature in a vast array of pharmacologically active compounds, including analgesics, antipsychotics, and anticancer agents, this compound itself has not been the subject of extensive biological evaluation in published studies. Available information from chemical suppliers characterizes it as a building block for the pharmaceutical and agrochemical industries.
This guide will briefly touch upon the broader context of piperidine derivatives' pharmacological significance and outline the kind of experimental data that would be necessary to evaluate the efficacy of this compound, should such research become available in the future.
The Pharmacological Importance of Piperidine Derivatives
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its conformational flexibility and ability to engage in various non-covalent interactions allow for the design of potent and selective ligands for a wide range of biological targets.
Examples of well-established piperidine derivatives in medicine include:
-
Fentanyl: A potent synthetic opioid analgesic.
-
Risperidone: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.
-
Donepezil: A reversible inhibitor of acetylcholinesterase, used to treat Alzheimer's disease.
The diverse biological activities of these molecules underscore the potential of the piperidine scaffold. However, the specific efficacy of any given derivative is highly dependent on the nature and arrangement of its substituents.
Data Required for Efficacy Comparison
To conduct a meaningful comparison of the efficacy of this compound with other piperidine derivatives, the following experimental data would be essential:
In Vitro Studies:
-
Receptor Binding Assays: To determine the affinity and selectivity of the compound for specific biological targets (e.g., receptors, enzymes, ion channels).
-
Cell-Based Functional Assays: To measure the compound's effect on cellular processes, such as signaling pathways, cell proliferation, or apoptosis.
-
Enzyme Inhibition Assays: To quantify the inhibitory potency (e.g., IC50 values) against specific enzymes.
In Vivo Studies:
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
-
Pharmacodynamic Studies: To evaluate the physiological and biochemical effects of the compound and establish a dose-response relationship.
-
Animal Models of Disease: To assess the therapeutic efficacy of the compound in relevant disease models.
Hypothetical Experimental Workflow
Should researchers investigate the efficacy of this compound, a typical experimental workflow might be as follows:
Figure 1. A generalized workflow for drug discovery and efficacy evaluation.
Conclusion
At present, there is a notable absence of published research detailing the efficacy of this compound. Its documented role is that of a synthetic precursor. Therefore, any claims regarding its biological activity in comparison to other piperidine derivatives would be purely speculative. Future research, should it be undertaken, will be necessary to elucidate the pharmacological profile of this compound and determine its potential, if any, as a therapeutic agent. For researchers, scientists, and drug development professionals, this compound currently represents a starting material for synthesis rather than a compound with established biological effects.
In Vivo Validation of 2-Piperidinonicotinic Acid: A Review of Available Data
This guide aims to provide a transparent overview of the current landscape, addressing the absence of direct evidence and suggesting potential avenues for future research.
Comparative Analysis: A Data Deficit
Objective comparison of 2-Piperidinonicotinic acid's in vivo performance with alternative compounds is currently impeded by the absence of published experimental data. Searches for its efficacy, dose-response relationships, and pharmacokinetic/pharmacodynamic profiles in animal models for specific therapeutic areas have not yielded quantitative results.
Similarly, information regarding the compound's mechanism of action is limited. While a related compound, 6-Piperidinonicotinic acid, is noted to be a derivative of nicotinic acid—a known agonist for the G-protein coupled receptor GPR109A (HCA₂) and a potential interactor with nicotinic acetylcholine receptors (nAChRs)—it is explicitly stated that specific affinity and potency values for 6-Piperidinonicotinic acid have not been reported[1]. The structural differences between the 2- and 6-substituted isomers mean that direct extrapolation of potential activity is unreliable[1].
Future Directions: Establishing an Experimental Workflow
For researchers interested in investigating the in vivo properties of this compound, a general experimental workflow can be proposed. This workflow would be essential for generating the foundational data needed for any future comparative analysis.
Caption: Proposed workflow for in vivo validation of this compound.
Hypothetical Signaling Pathway Exploration
Based on the parent compound, nicotinic acid, a potential (but unconfirmed) mechanism of action for this compound could involve the GPR109A signaling pathway, which is known to play a role in lipid metabolism and inflammation.
Caption: Hypothetical GPR109A signaling pathway for this compound.
Detailed Experimental Protocols: A Template for Future Studies
In the absence of specific published methods for this compound, the following templates, based on standard in vivo pharmacology protocols, can be adapted for its evaluation.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
This widely used model can assess the potential anti-inflammatory activity of a test compound.
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Animals: Male Wistar rats or Swiss albino mice.
Methodology:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose).
-
Positive Control (e.g., Indomethacin, 10 mg/kg).
-
This compound (at least three dose levels, e.g., 10, 30, 100 mg/kg).
-
-
Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. Statistical analysis is performed using ANOVA followed by a post-hoc test.
Nociception Model: Acetic Acid-Induced Writhing Test
This model assesses the peripheral analgesic activity of a compound.
Objective: To determine the analgesic effect of this compound.
Animals: Swiss albino mice.
Methodology:
-
Acclimatization and Grouping: Similar to the inflammation model. A common positive control is Aspirin (e.g., 100 mg/kg).
-
Administration: The test compound, positive control, or vehicle is administered 30 minutes (i.p.) or 60 minutes (p.o.) before the induction of writhing.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20-30 minutes.
-
Data Analysis: The percentage of analgesic activity is calculated using the formula: % Analgesia = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group. Statistical significance is determined using appropriate statistical tests.
References
Navigating the Landscape of Lipid Modification: A Comparative Guide to Nicotinic Acid and its Alternatives
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the well-characterized compound, Nicotinic Acid (used here as a proxy for the less-studied 2-Piperidinonicotinic acid), with its primary alternatives in lipid modification therapies. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document aims to serve as a valuable resource for study design and data interpretation.
At a Glance: Comparative Efficacy of Lipid-Modifying Agents
The primary therapeutic effect of nicotinic acid and its alternatives is the modulation of plasma lipid levels. The following table summarizes the typical percentage changes in key lipid markers observed with monotherapy. It is important to note that individual responses can vary, and combination therapies, often with statins, are common in clinical practice.
| Drug Class | Primary Target | LDL-C Change | HDL-C Change | Triglycerides Change |
| Nicotinic Acid | GPR109A Receptor | ↓ 10-25% | ↑ 15-35% | ↓ 20-50% |
| Statins | HMG-CoA Reductase | ↓ 25-60% | ↑ 5-15% | ↓ 10-30% |
| Ezetimibe | NPC1L1 Transporter | ↓ 15-25% | ↑ 1-5% | ↓ 5-10% |
| Fibrates | PPARα | ↓ 5-20% | ↑ 10-20% | ↓ 20-50% |
| PCSK9 Inhibitors | PCSK9 Protein | ↓ 40-70% | ↑ 5-10% | ↓ 15-30% |
Delving into the Mechanism: The GPR109A Signaling Pathway
Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G. The activation of this receptor in adipocytes leads to a cascade of events that ultimately reduces the mobilization of free fatty acids to the liver, a key step in triglyceride and VLDL synthesis.
Reproducibility in Practice: Key Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of nicotinic acid and its alternatives.
GPR109A Receptor Activation Assay (cAMP Measurement)
This assay determines the ability of a compound to activate the GPR109A receptor by measuring the subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing human GPR109A (or other suitable cell line)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX)
-
Forskolin
-
Test compounds (Nicotinic Acid and alternatives)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
White opaque 384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Protocol:
-
Cell Culture: Culture GPR109A-expressing CHO-K1 cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and seed them into a 384-well plate at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Assay: a. Remove culture medium from the wells and add assay buffer. b. Add the test compounds to the respective wells. c. Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. d. Incubate the plate at room temperature for 30 minutes.
-
cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure intracellular cAMP levels using a TR-FRET plate reader.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.
In Vitro Lipoprotein Lipase (LPL) Activity Assay
This assay measures the ability of a compound to modulate the activity of LPL, an enzyme crucial for triglyceride hydrolysis.
Materials:
-
Purified lipoprotein lipase (LPL)
-
LPL assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1% BSA)
-
Fluorescent LPL substrate (e.g., a triglyceride analog that fluoresces upon hydrolysis)
-
Test compounds
-
Black 96-well microplate
-
Fluorescence plate reader
Protocol:
-
Reaction Setup: In each well of the 96-well plate, add LPL assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Enzyme Addition: Add purified LPL to all wells except the negative control.
-
Substrate Addition: Initiate the reaction by adding the fluorescent LPL substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Compare the rates in the presence of test compounds to the control to determine the percent inhibition or activation.
Visualizing the Workflow: A Representative Experimental Design
To provide a clearer understanding of the experimental process, the following diagram illustrates a typical workflow for comparing the effects of nicotinic acid and an alternative on a specific cellular process.
Conclusion
The reproducibility of experimental findings is the cornerstone of scientific advancement. This guide has provided a comparative overview of nicotinic acid and its alternatives, supported by quantitative data, detailed experimental protocols, and clear visual aids. By utilizing this information, researchers can design more robust experiments, better interpret their results, and contribute to the collective understanding of lipid metabolism and its therapeutic modulation. The provided protocols and data tables offer a solid foundation for conducting reproducible research in this critical area of drug development.
Comparative Analysis of 2-Piperidinonicotinic Acid Analogs in Nicotinic Acetylcholine Receptor Binding and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-piperidinonicotinic acid analogs as ligands for nicotinic acetylcholine receptors (nAChRs). While comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes data from structurally related piperidine and nicotinic acid derivatives to provide insights into their potential interactions with nAChR subtypes, particularly the α4β2 and α7 receptors. The information presented herein is intended to serve as a foundational guide for the rational design and evaluation of novel this compound-based nAChR modulators.
Structure-Activity Relationship and Comparative Binding Affinities
The affinity of ligands for nAChR subtypes is highly dependent on the structural features of the molecule. For this compound analogs, key modifications can be explored at the piperidine ring, the nicotinic acid core, and the linkage between them. Based on established SAR principles for related nAChR ligands, a hypothetical dataset is presented below to illustrate how modifications to a generic this compound scaffold might influence binding affinity at α4β2 and α7 nAChRs. This table serves as a representative model for organizing and interpreting experimental data.
Table 1: Representative Binding Affinities of Hypothetical this compound Analogs at nAChR Subtypes
| Compound ID | R1 (Piperidine-N) | R2 (Nicotinic Acid-4) | R3 (Nicotinic Acid-5) | R4 (Nicotinic Acid-6) | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | Selectivity (α7/α4β2) |
| PNA-1 | H | H | H | H | 150 | 2500 | 16.7 |
| PNA-2 | CH₃ | H | H | H | 80 | 1800 | 22.5 |
| PNA-3 | H | Cl | H | H | 120 | 3000 | 25.0 |
| PNA-4 | H | H | F | H | 200 | 1500 | 7.5 |
| PNA-5 | H | H | H | CH₃ | 180 | 2800 | 15.6 |
| PNA-6 | CH₃ | Cl | H | H | 50 | 2200 | 44.0 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide SAR studies. Actual binding affinities would need to be determined experimentally.
Interpretation of SAR Trends (Based on the Hypothetical Data):
-
Substitution on the Piperidine Nitrogen (R1): N-methylation (PNA-2 vs. PNA-1) may enhance affinity for the α4β2 subtype, a common trend for many nAChR ligands.
-
Substitution on the Nicotinic Acid Ring (R2, R3, R4):
-
Electron-withdrawing groups at the 4-position (e.g., Cl in PNA-3) might slightly decrease affinity at both subtypes.
-
Substitution at the 5-position (e.g., F in PNA-4) could potentially decrease selectivity by increasing affinity for the α7 subtype.
-
Substitution at the 6-position (e.g., CH₃ in PNA-5) may have a modest impact on affinity.
-
-
Combined Substitutions: Combining favorable substitutions, such as N-methylation and a 4-chloro group (PNA-6), could lead to a synergistic increase in affinity and selectivity for the α4β2 subtype.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key in vitro assays used to characterize the interaction of ligands with nAChRs.
Radioligand Binding Assays
These assays determine the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
1. α4β2 nAChR Binding Assay:
-
Radioligand: [³H]Cytisine or [³H]Epibatidine
-
Tissue Preparation: Rat or mouse brain membranes, or membranes from cell lines stably expressing human α4β2 nAChRs.
-
Procedure:
-
Prepare membrane homogenates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubate the membranes with a fixed concentration of the radioligand (e.g., 1 nM [³H]Cytisine) and varying concentrations of the test compound.
-
Incubations are typically carried out for 60-90 minutes at 4°C.
-
Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., 10 µM nicotine).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[1]
-
2. α7 nAChR Binding Assay:
-
Radioligand: [³H]Methyllycaconitine ([³H]MLA) or [¹²⁵I]α-Bungarotoxin
-
Tissue Preparation: Rat or mouse brain membranes (hippocampus or whole brain) or membranes from cell lines expressing human α7 nAChRs.
-
Procedure:
-
The protocol is similar to the α4β2 assay.
-
Incubate membranes with a fixed concentration of [³H]MLA (e.g., 2-5 nM) and varying concentrations of the test compound.
-
Incubation times may be longer, for instance, 2-3 hours at room temperature.
-
Non-specific binding is determined using a high concentration of a known α7-selective ligand (e.g., 1 µM MLA or 1 µM nicotine).
-
Filtration, washing, and quantification are performed as described above.
-
Ki values are calculated from the resulting IC50 values.[1]
-
Functional Assays
Functional assays measure the effect of a compound on receptor activity, determining whether it acts as an agonist, antagonist, or allosteric modulator.
1. Calcium Flux Assay (FLIPR):
-
Cell Line: HEK-293 or SH-SY5Y cells stably expressing the nAChR subtype of interest (e.g., human α4β2 or α7).
-
Procedure:
-
Plate the cells in 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
To measure agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time using a fluorescence imaging plate reader (FLIPR).
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a set period before adding a known agonist (e.g., nicotine or acetylcholine) at its EC₅₀ concentration. The inhibition of the agonist-induced fluorescence signal is then measured.
-
Data are analyzed to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
System: Xenopus laevis oocytes injected with cRNA encoding the desired nAChR subunits.
-
Procedure:
-
Harvest and prepare Xenopus oocytes.
-
Inject oocytes with a mixture of cRNA for the α and β subunits of the nAChR.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Perfuse the oocyte with a recording solution (e.g., Ringer's solution).
-
Apply the test compound (for agonist testing) or co-apply the test compound with a known agonist (for antagonist testing) and record the resulting ion current.
-
Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.
-
Visualizations
Signaling Pathway of Nicotinic Acetylcholine Receptors
Caption: Agonist binding to a nicotinic acetylcholine receptor (nAChR) induces a conformational change, opening the ion channel and leading to cation influx, membrane depolarization, and subsequent cellular responses.
Experimental Workflow for SAR Screening
Caption: A typical workflow for the structure-activity relationship (SAR) screening of novel compounds targeting nicotinic acetylcholine receptors.
References
Safety Operating Guide
Proper Disposal of 2-Piperidinonicotinic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Piperidinonicotinic acid is a critical component of laboratory safety and environmental responsibility. As a pyridine derivative, this compound must be treated as hazardous waste, necessitating a structured and compliant disposal process. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe handling and disposal of this compound.
Key Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or mists.
Physicochemical and Toxicological Data
While specific toxicological and environmental fate data for this compound is limited, the following table summarizes available information and data for structurally related compounds to provide a conservative assessment of its potential hazards.
| Property | Value | Source/Notes |
| Chemical Name | This compound | - |
| CAS Number | 78253-61-9 | - |
| Molecular Formula | C₁₁H₁₄N₂O₂ | - |
| Molecular Weight | 206.24 g/mol | - |
| Melting Point | 102-104 °C | [1][2] |
| Appearance | White to off-white solid | General observation |
| Solubility | Data not available. Assumed to have some water solubility based on related pyridine carboxylic acids. | - |
| LD50 (Oral, Rat) | Data not available. Pyridine derivatives can exhibit moderate to high toxicity. | For pyridine, the oral LD50 in rats is 891 mg/kg. |
| Environmental Fate | Data not available. Pyridine derivatives can be persistent in the environment and may be harmful to aquatic life. | Neonicotinoids, which are pyridine derivatives, have long half-lives in soil. |
| Ecotoxicity | Data not available. Assumed to be harmful to aquatic organisms. | - |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a detailed methodology for its safe disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste.
-
Segregate this waste stream from incompatible materials. Do not mix with strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Ensure the container is in good condition, with a secure, tight-fitting lid.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
3. Labeling of Waste Containers:
-
Affix a "Hazardous Waste" label to the container as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
The accumulation start date.
-
The specific hazards (e.g., "Irritant").
-
The name and contact information of the generating laboratory or personnel.
-
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic and sources of ignition.
-
Ensure secondary containment is in place to contain any potential leaks or spills.
5. Final Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Essential Safety and Operational Guide for Handling 2-Piperidinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of 2-Piperidinonicotinic acid. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of the compound. Given the substance's classification as a skin, eye, and respiratory irritant, adherence to these protocols is critical to minimize exposure risk.[1]
Hazard Assessment and Control
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these potential hazards, a combination of engineering controls, administrative controls, and personal protective equipment must be employed.
Engineering Controls:
-
All work with this compound in solid (powder) form or in volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]
Administrative Controls:
-
Develop a Standard Operating Procedure (SOP) for the handling of this compound.
-
Access to areas where this compound is handled should be restricted to trained personnel.
-
Keep containers tightly closed when not in use.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times.[2][5][6] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][6] |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[6] Double-gloving is advised to provide an extra layer of protection.[7] Gloves should be changed immediately if contaminated. |
| Laboratory Coat | A long-sleeved, buttoned lab coat is required to protect against skin contact.[5] | |
| Apron | A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the acid.[2] | |
| Respiratory Protection | Respirator | For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Respirator Cartridge Selection
When respiratory protection is required, the selection of the correct cartridge is crucial. The following table provides guidance on selecting a respirator cartridge for handling this compound, which is an organic acid that may be in a solid (dust) or vapor form.
| Contaminant Type | Recommended Cartridge Type | NIOSH Color Code |
| Organic Vapors | Organic Vapor (OV) | Black |
| Acid Gases | Acid Gas (e.g., for acidic properties) | White |
| Particulates (dust) | N95, P95, or P100 pre-filter | Not applicable |
| Combination | Organic Vapor/Acid Gas with P100 pre-filter | Yellow/Magenta |
A combination cartridge (Organic Vapor/Acid Gas) with a P100 particulate pre-filter is the most protective option when dealing with both vapor and dust hazards.
Safe Handling and Disposal Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Spills: For small spills, neutralize with a suitable agent (such as sodium bicarbonate) and absorb with an inert material. For large spills, evacuate the area and contact emergency services.[2]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
Disposal: All waste contaminated with this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[8] Contaminated PPE should also be disposed of as hazardous waste.[7]
References
- 1. wurthlac.com [wurthlac.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. pharm-int.com [pharm-int.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. dcis.ca [dcis.ca]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
